2-Amino-3-(4-aminophenyl)propanoic acid
Description
Propriétés
IUPAC Name |
2-amino-3-(4-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHFUGDYMFHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313036 | |
| Record name | 4-Amino-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2922-41-0, 943-80-6 | |
| Record name | 4-Amino-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Amino-DL-phenylalanine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2922-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2922-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-amino-DL-phenylalanine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 264 °C | |
| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Amino-3-(4-aminophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-D-phenylalanine, is a non-proteinogenic amino acid that serves as a versatile chiral building block in medicinal chemistry and drug development.[1] Its unique structure is incorporated into various biologically active molecules to modulate their pharmacological properties.[1] This guide provides a comprehensive overview of a common synthetic route to (R)-2-Amino-3-(4-aminophenyl)propanoic acid and details the analytical methods for its characterization. The information presented is intended to equip researchers with the necessary knowledge to synthesize and validate this important compound in a laboratory setting.
Synthesis of (R)-2-Amino-3-(4-aminophenyl)propanoic Acid
The enantioselective synthesis of (R)-2-Amino-3-(4-aminophenyl)propanoic acid can be achieved through various strategies, including enzymatic resolutions and asymmetric synthesis using chiral auxiliaries.[2][3] A common and effective approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection steps. This method allows for high stereochemical control at the α-carbon.
A representative synthetic scheme starts from a protected 4-iodo-L-phenylalanine derivative, which undergoes an Ullman-type coupling with an azide source, followed by reduction of both the azide and the nitro group precursor to the amino groups.[4] An alternative chemo-enzymatic pathway can also be employed for the synthesis of optically pure D-phenylalanine derivatives.[2]
Experimental Protocol: Asymmetric Synthesis
This protocol outlines a general, multi-step synthesis adapted from established methods for preparing chiral amino acids. It involves the use of a chiral auxiliary to direct the stereochemistry.
Step 1: Protection of 4-aminophenylalanine The starting material, racemic 4-aminophenylalanine, is first protected. The amino group on the phenyl ring is commonly protected as a nitro group in the starting material (4-nitrophenylalanine), and the alpha-amino group is protected with a Boc (tert-butyloxycarbonyl) group.
Step 2: Asymmetric Alkylation A chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, is attached to the protected amino acid.[5] The resulting chiral substrate is then subjected to a diastereoselective reaction. For instance, an asymmetric bromination followed by an S(_N)2 displacement with an appropriate nucleophile can establish the desired stereocenter.[5]
Step 3: Deprotection and Purification The chiral auxiliary is cleaved and recovered. The protecting groups on the amino functions and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group, catalytic hydrogenation for the nitro group). The final product is then purified, typically by recrystallization or chromatography.
Characterization
The identity, purity, and stereochemistry of the synthesized (R)-2-Amino-3-(4-aminophenyl)propanoic acid must be confirmed through various analytical techniques.
Spectroscopic and Analytical Data
| Parameter | Technique | Observed Value |
| Molecular Formula | - | C₉H₁₂N₂O₂[1] |
| Molecular Weight | - | 180.20 g/mol |
| Melting Point | Melting Point Apparatus | 231-238 °C[6] |
| ¹H NMR | NMR Spectroscopy | Data depends on solvent and protonation state. |
| ¹³C NMR | NMR Spectroscopy | Characteristic peaks for aromatic and aliphatic carbons.[7] |
| Mass Spectrum | Mass Spectrometry | [M+H]⁺ = 181.0923 |
| Purity | HPLC | >95% |
| Enantiomeric Excess | Chiral HPLC | >98% |
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Acquire a one-dimensional proton spectrum. Key signals include aromatic protons, the α-proton, and the β-protons of the propanoic acid chain.
-
¹³C NMR Analysis: Acquire a one-dimensional carbon spectrum to identify all unique carbon atoms in the molecule.
2.2.2. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
2.2.3. High-Performance Liquid Chromatography (HPLC)
-
Purity Determination (RP-HPLC):
-
Enantiomeric Excess Determination (Chiral HPLC):
-
Column: A chiral stationary phase column (e.g., based on cyclodextrin or a polysaccharide).
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of (R)-2-Amino-3-(4-aminophenyl)propanoic acid.
Caption: General workflow for asymmetric synthesis.
Caption: Analytical workflow for characterization.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. aablocks.com [aablocks.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
An In-depth Technical Guide to (2S)-2-amino-3-(4-aminophenyl)propanoic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, is a non-canonical aromatic amino acid that has garnered significant interest in various scientific disciplines. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical and biological properties that make it a valuable tool in drug discovery, peptide engineering, and as a probe for studying biological systems. This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of this intriguing molecule.
Physicochemical and Spectroscopic Properties
The fundamental properties of (2S)-2-amino-3-(4-aminophenyl)propanoic acid are summarized in the tables below, providing a ready reference for researchers.
General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 943-80-6 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 224-226 °C | |
| Solubility | Soluble in water and dilute acids. | |
| pKa₁ (α-COOH) | ~2.2 (Estimated) | |
| pKa₂ (α-NH₃⁺) | ~9.2 (Estimated) | |
| pKa₃ (Aromatic NH₃⁺) | ~4.5 (Estimated for aniline) | |
| Specific Rotation [α]D²⁰ | -32.0° (c=1, 5N HCl) |
Spectroscopic Data
| Spectroscopy | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum typically shows characteristic signals for the aromatic protons (a pair of doublets in the range of δ 6.5-7.5 ppm), the α-proton (a triplet or multiplet around δ 3.5-4.0 ppm), and the β-protons (a multiplet or two doublets of doublets around δ 2.8-3.2 ppm). The amino and carboxyl protons are often broad and may exchange with D₂O. |
| ¹³C NMR | The carbon NMR spectrum displays distinct peaks for the aromatic carbons (typically four signals between δ 115-150 ppm), the carbonyl carbon (δ ~175 ppm), the α-carbon (δ ~55 ppm), and the β-carbon (δ ~37 ppm). |
| FTIR (cm⁻¹) | The infrared spectrum exhibits characteristic absorption bands corresponding to N-H stretching of the amino groups (around 3300-3400 cm⁻¹), O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), C=O stretching of the carbonyl group (around 1700-1725 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹). |
| Mass Spectrometry (EI-MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 180. Common fragmentation patterns include the loss of the carboxyl group (M-45) and side-chain cleavage. |
Structure and Chemical Information
(2S)-2-amino-3-(4-aminophenyl)propanoic acid is the L-enantiomer of 4-aminophenylalanine. The "S" configuration at the α-carbon is crucial for its biological recognition and incorporation into peptides and proteins by the ribosomal machinery.
-
IUPAC Name: (2S)-2-amino-3-(4-aminophenyl)propanoic acid
-
SMILES: N--INVALID-LINK--C(O)=O
-
InChI Key: CMUHFUGDYMFHEI-QMMMGPOBSA-N[2]
Experimental Protocols
Synthesis of (2S)-2-amino-3-(4-aminophenyl)propanoic Acid
A common and effective method for the synthesis of 4-amino-L-phenylalanine is through the reduction of 4-nitro-L-phenylalanine.
Materials:
-
4-nitro-L-phenylalanine
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolution: Dissolve 4-nitro-L-phenylalanine in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Reduction:
-
Using Hydrazine Hydrate: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Using Hydrogen Gas: Fit the flask with a balloon filled with hydrogen gas or connect it to a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.
-
Neutralization and Precipitation:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of dilute HCl.
-
Slowly add a dilute solution of NaOH to adjust the pH to the isoelectric point of 4-amino-L-phenylalanine (around pH 6).
-
The product will precipitate out of the solution.
-
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of ethanol. Dry the product under vacuum to obtain (2S)-2-amino-3-(4-aminophenyl)propanoic acid.
Purification by Recrystallization
Materials:
-
Crude (2S)-2-amino-3-(4-aminophenyl)propanoic acid
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot deionized water. If the product is not readily soluble, a small amount of ethanol can be added to aid dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product will crystallize out of the solution. For higher recovery, the solution can be further cooled in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
Procedure:
-
Sample Preparation: Prepare a standard solution of (2S)-2-amino-3-(4-aminophenyl)propanoic acid of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
-
Injection: Inject a fixed volume of the sample and standard solutions into the HPLC system.
-
Chromatography: Run the HPLC method with a suitable gradient program to achieve good separation of the main peak from any impurities.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Biological Activity and Signaling Pathways
(2S)-2-amino-3-(4-aminophenyl)propanoic acid is not only a building block for synthetic peptides but also exhibits biological activity. It is known to be an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.
Activation of the Calcium-Sensing Receptor
L-phenylalanine and its derivatives, including 4-amino-L-phenylalanine, can act as positive allosteric modulators of the CaSR.[3][4] This means they enhance the sensitivity of the receptor to its primary ligand, extracellular calcium ions (Ca²⁺). This modulation can trigger downstream signaling cascades.
Role in Neurotransmitter Synthesis
As a derivative of phenylalanine, 4-amino-L-phenylalanine can potentially influence neurotransmitter synthesis pathways. Phenylalanine is a precursor for tyrosine, which is then converted to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.
Applications in Research and Drug Development
The unique properties of (2S)-2-amino-3-(4-aminophenyl)propanoic acid make it a versatile tool for researchers.
Incorporation into Peptides and Proteins
As a non-canonical amino acid, it can be site-specifically incorporated into peptides and proteins using techniques like solid-phase peptide synthesis (SPPS) or by engineering the translational machinery of cells. The additional amino group on the phenyl ring can serve as a handle for bioconjugation, allowing for the attachment of fluorescent probes, drugs, or other molecules.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an amino acid like 4-amino-L-phenylalanine (with appropriate protecting groups) into a peptide chain using SPPS is illustrated below.
Conclusion
(2S)-2-amino-3-(4-aminophenyl)propanoic acid is a valuable and versatile molecule with a growing number of applications in scientific research and drug development. Its unique chemical structure provides opportunities for creating novel peptides with enhanced properties, probing biological systems, and potentially developing new therapeutic agents. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this important non-canonical amino acid.
References
- 1. (2S)-2-amino-3-(4-aminophenyl)propanoic acid | 943-80-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Amino-3-(4-aminophenyl)propanoic acid
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-3-(4-aminophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this non-proteinogenic amino acid and its derivatives.
Chemical and Physical Properties
This compound, also known as 4-amino-phenylalanine, is an aromatic amino acid. It exists as different stereoisomers, with the L-enantiomer, 4-amino-L-phenylalanine, being a metabolic intermediate. The compound is a solid at room temperature and is sensitive to air.[1]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid | [2] |
| Synonyms | 4-Amino-L-phenylalanine, p-amino-L-phenylalanine | [2] |
| CAS Number | 943-80-6 (L-form) | [2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | Decomposes at 230°C (for (2S)-2-amino-3-(4-nitrophenyl)-propanoic acid) | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in water. The solubility of amino acids is generally influenced by pH, being lowest at the isoelectric point and increasing in acidic or basic solutions. In mixed solvent systems, solubility tends to decrease with increasing organic solvent concentration. | [1][4][5] |
| pKa | 2.14 (Predicted) | [1] |
| Appearance | Off-white to pale beige crystalline powder | [1] |
Experimental Protocols
The following sections detail the general procedures for the synthesis, purification, and analysis of this compound.
Synthesis
A common synthetic route to this compound starts from L-phenylalanine and involves a two-step process: nitration followed by reduction.
Step 1: Nitration of L-Phenylalanine to 4-Nitro-L-phenylalanine
This procedure involves the electrophilic nitration of the phenyl ring of L-phenylalanine.
-
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ammonium Hydroxide (NH₄OH)
-
Ice bath
-
-
Procedure:
-
Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid (e.g., a 1.4:1.1 v/v ratio) and cool it to 10°C.[1]
-
Dissolve L-phenylalanine in concentrated sulfuric acid and cool the solution in an ice bath to 10°C.[1]
-
Slowly add the mixed acid solution dropwise to the L-phenylalanine solution with constant stirring, maintaining the temperature at 10°C.[1]
-
Continue stirring the reaction mixture at 10°C for approximately 2.5 hours.[1]
-
After the reaction is complete, carefully adjust the pH of the solution to 5 with ammonium hydroxide to precipitate the product.[1]
-
Filter the precipitate, wash with cold water, and dry to obtain 4-Nitro-L-phenylalanine.
-
Step 2: Reduction of 4-Nitro-L-phenylalanine to this compound
The nitro group of 4-Nitro-L-phenylalanine is reduced to an amino group.
-
Materials:
-
4-Nitro-L-phenylalanine
-
Reducing agent (e.g., Zinc powder in the presence of an acid, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or an acidic aqueous solution)
-
-
Procedure (Illustrative example with Zinc):
-
Suspend 4-Nitro-L-phenylalanine in a suitable solvent.
-
Add a reducing agent, such as zinc powder, portion-wise.
-
The reaction is typically carried out at room temperature or with gentle heating and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the reducing agent and any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by recrystallization.
-
Purification
Purification of the final product is typically achieved by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities. Common solvents for recrystallizing amino acids include water-ethanol mixtures.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for separating its enantiomers.
-
For Purity Analysis (Reversed-Phase HPLC):
-
Column: C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
For Chiral Separation:
-
Column: A chiral stationary phase (CSP) is required. Examples include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) or Pirkle-type columns.
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP used and can range from normal-phase (e.g., hexane/ethanol mixtures with additives like trifluoroacetic acid and an amine) to polar organic or reversed-phase conditions.
-
Detection: UV or Mass Spectrometry (MS).
-
Biological Significance and Applications
While this compound itself is a metabolic intermediate, its derivatives have garnered significant attention in drug discovery.[6] Notably, derivatives of 4-aminophenylalanine have been investigated as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).
Role of Derivatives as DPP-4 Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, thereby lowering blood glucose levels.[7][8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.[7][8][9] This mechanism of action has led to the development of DPP-4 inhibitors as a class of oral antidiabetic drugs for the treatment of type 2 diabetes.
DPP-4 Signaling Pathway
The following diagram illustrates the role of DPP-4 in the incretin pathway and the effect of its inhibition.
Conclusion
This compound is a versatile building block in medicinal chemistry. While its primary biological significance lies in its derivatives, particularly as inhibitors of DPP-4 for the management of type 2 diabetes, the parent molecule itself possesses interesting chemical properties. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore the potential of this and related compounds in the development of novel therapeutics. Further research is warranted to fully elucidate the spectral properties and biological activities of the unmodified amino acid.
References
- 1. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 2. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
Biological Activity of 2-Amino-3-(4-aminophenyl)propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is curated to assist researchers and drug development professionals in exploring the potential of this chemical class.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various established chemical methodologies. A common approach involves the modification of the amino group or the carboxylic acid functionality of the parent amino acid.
General Synthesis of N-Acyl Derivatives
A prevalent method for synthesizing N-acyl derivatives involves the reaction of the parent amino acid with an appropriate acyl chloride or anhydride. The Schotten-Baumann reaction conditions are often employed for this type of acylation.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A related class of compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, can be synthesized starting from 4-aminophenol. The reaction with acrylic acid or its esters, followed by further derivatization, allows for the creation of a library of compounds with diverse biological activities.[1]
Key Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including as antimicrobial, anticancer, and antidiabetic agents, as well as modulators of specific amino acid transporters.
Antimicrobial Activity
A notable area of activity for these derivatives is their antimicrobial effect against a range of pathogens, including multidrug-resistant strains. Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, in particular, have shown potent and broad-spectrum antimicrobial activity.[1][2]
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Various Pathogens [2]
| Compound/Derivative | S. aureus (MRSA) (μg/mL) | E. faecalis (VRE) (μg/mL) | E. coli (μg/mL) | K. pneumoniae (μg/mL) | P. aeruginosa (μg/mL) | A. baumannii (μg/mL) | C. auris (μg/mL) |
| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 |
| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 |
| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 |
| 4-NO2 Phenyl (30) | 16 | 16 | 32 | 64 | >64 | >64 | ND |
| 4-OH Phenyl (33) | 8 - 16 | 8 - 16 | 16 - 64 | 16 - 64 | 16 | 16 | ND |
ND: Not Determined
Anticancer Activity
Derivatives of this scaffold have also been investigated for their antiproliferative effects against various cancer cell lines. Notably, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells.[3] The anticancer activity appears to be structure-dependent, with certain substitutions enhancing cytotoxicity.[3][4] The antioxidant properties of phenolic derivatives may also contribute to their anticancer potential by modulating oxidative stress pathways within cancer cells.[3]
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cell Line | Activity | IC50 (µM) |
| Thiazoloquinazoline analog | A549 | Antiproliferative | Varies |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 12 | A549 | Reduces viability by 50% | Not specified |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 20 | A549 | Reduces viability by 50% | Not specified |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 21 | A549 | Reduces viability by 50% | Not specified |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 22 | A549 | Reduces viability by 50% | Not specified |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 29 | A549 | Reduces viability by 50% | Not specified |
Dipeptidyl Peptidase IV (DPP-4) Inhibition
The 4-aminophenylalanine core structure has been explored for the development of inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the management of type 2 diabetes. While specific IC50 values for a series of this compound derivatives are not extensively available in the public domain, related dipeptides and other small molecules have shown potent inhibition.[5][6]
Table 3: Reference IC50 Values of DPP-4 Inhibitors
| Compound Class | Example Compound | DPP-4 IC50 (nM) |
| Thiosemicarbazone | Compound 2f | 1.266 |
| Sitagliptin (Reference) | - | 4.380 |
| Trifluoromethyl-substituted thiosemicarbazone | Compound 2g | 4.775 |
| Biphenyl-substituted thiosemicarbazone | Compound 2o | 18.061 |
| Thiomethyl-substituted thiosemicarbazone | Compound 2k | 22.671 |
| Methoxy-substituted thiosemicarbazone | Compound 2i | 43.312 |
| Tryptophan-containing dipeptides | Trp-Arg, Trp-Lys, Trp-Leu | <45,000 |
L-type Amino Acid Transporter 1 (LAT1) Interaction
Phenylalanine and its analogs are known to interact with the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancer cells and at the blood-brain barrier. This makes LAT1 an attractive target for drug delivery. The binding affinity of phenylalanine derivatives to LAT1 can be quantified by their inhibition constant (Ki).
Table 4: Binding Affinity (Ki) of Phenylalanine Analogs to LAT1 and LAT2 [7]
| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) | LAT1 Selectivity (Ki Ratio LAT2/LAT1) |
| Phenylalanine (Phe) | 35.8 ± 3.4 | 118 ± 12 | 3.3 |
| 2-Iodo-L-phenylalanine (2-I-Phe) | 16.2 ± 1.5 | 115 ± 11 | 7.1 |
| α-Methyl-L-phenylalanine (α-methyl-Phe) | 28.9 ± 2.8 | >1000 | >34.6 |
| Bicyclic-Phe | 11.2 ± 1.1 | >1000 | >89.3 |
| L-Phenylglycine (Phg) | 189 ± 19 | 567 ± 57 | 3.0 |
Experimental Protocols
General Procedure for Synthesis of N-Acyl-2-Amino-3-(4-aminophenyl)propanoic Acid Derivatives
-
Dissolve this compound in a suitable solvent (e.g., a mixture of aqueous sodium hydroxide and an organic solvent like dichloromethane).
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride dropwise while stirring vigorously.
-
Maintain the reaction at a low temperature for a specified period, then allow it to warm to room temperature and stir for several hours.
-
After the reaction is complete (monitored by TLC), acidify the aqueous layer and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
In Vitro Anticancer Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPP-4 Inhibition Assay
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), purified DPP-4 enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA).
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
LAT1-Mediated Uptake Assay (cis-inhibition)
-
Culture cells expressing LAT1 (e.g., HT-29 or genetically engineered cell lines) in appropriate cell culture plates.
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with a radiolabeled LAT1 substrate (e.g., [3H]L-leucine) in the presence or absence of various concentrations of the test compound.
-
After a short incubation period, stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the inhibition of substrate uptake by the test compound and calculate the Ki value.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound derivatives are still under investigation and appear to be dependent on the specific biological activity.
Potential Anticancer Mechanisms
In the context of cancer, amino acids and their derivatives can influence key signaling pathways that regulate cell growth, proliferation, and survival.[9] The antioxidant properties of some phenolic derivatives suggest a role in modulating cellular responses to oxidative stress, a factor implicated in cancer progression.[3] Furthermore, the interaction of these compounds with transporters like LAT1, which is crucial for nutrient supply to cancer cells, presents a potential mechanism for targeted therapy.
Caption: Potential anticancer mechanisms of action.
DPP-4 Inhibition Mechanism
As inhibitors of DPP-4, these derivatives would act to prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon release in a glucose-dependent manner, thereby improving glycemic control.
Caption: DPP-4 inhibition signaling pathway.
Conclusion
Derivatives of this compound are a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and antidiabetic agents warrants further investigation. This guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action to aid researchers in the continued exploration and development of these versatile molecules. Further quantitative structure-activity relationship (QSAR) studies will be instrumental in optimizing the therapeutic potential of this scaffold.[10][11]
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-Amino-3-(4-aminophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-3-(4-aminophenyl)propanoic acid, a phenylalanine derivative of significant interest in various research and development domains. This document outlines the expected spectroscopic characteristics based on available data for the compound and its structural analogs, details the experimental protocols for acquiring such data, and presents a logical workflow for its comprehensive spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound. It is important to note that while extensive data for structurally similar compounds is available, complete, publicly accessible spectral data for this compound is limited. The data presented is a combination of available information and predicted values based on analogous structures.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Doublet | 2H | Aromatic C-H (ortho to -CH₂-) |
| ~6.6-6.8 | Doublet | 2H | Aromatic C-H (ortho to -NH₂) |
| ~3.9-4.1 | Triplet | 1H | α-CH |
| ~2.9-3.2 | Doublet | 2H | β-CH₂ |
| (Broad Signal) | Singlet | 2H | Ar-NH₂ |
| (Broad Signal) | Singlet | 2H | α-NH₂ |
| (Broad Signal) | Singlet | 1H | -COOH |
Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
A ¹³C NMR spectrum for 2-amino-3-(4-aminophenyl)propionic acid is available on SpectraBase, however, access to the full spectrum requires a subscription.[1] Based on the structure and data for analogous compounds, the following chemical shifts can be anticipated:
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | -COOH |
| ~145 | Aromatic C-NH₂ |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-CH₂ |
| ~115 | Aromatic C-H |
| ~55-60 | α-CH |
| ~35-40 | β-CH₂ |
Table 3: FT-IR Spectral Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | N-H and O-H stretching |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| ~1700-1725 | Strong | C=O stretching (Carboxylic Acid) |
| ~1600 | Strong | N-H bending (Amino group) |
| ~1500-1600 | Medium-Strong | Aromatic C=C stretching |
| ~1200-1300 | Medium | C-N stretching |
| ~800-850 | Strong | para-disubstituted benzene C-H bending |
Note: The IR spectrum of the closely related compound 3-(4-aminophenyl)propionic acid shows characteristic peaks in these regions.
Table 4: Mass Spectrometry Data
The molecular weight of this compound is 180.20 g/mol . In a typical electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:
| m/z | Ion |
| 181.21 | [M+H]⁺ |
| 203.19 | [M+Na]⁺ |
| 179.19 | [M-H]⁻ |
Note: The fragmentation pattern would provide further structural information. A mass spectrum for the structural analog DL-Tyrosine is available in the NIST WebBook for reference.[2]
Table 5: UV-Vis Spectroscopic Data
Aromatic amino acids exhibit characteristic UV absorption. For this compound, the presence of the aminophenyl group is expected to result in a maximum absorption (λmax) in the range of 270-280 nm.
| λmax (nm) | Solvent |
| ~275 | Water or neutral buffer |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for amino acid analysis and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., exchangeable protons).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger spectral width (e.g., 200-220 ppm) is required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 100-500).
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and intense signal.
-
-
Data Processing and Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the isotopic pattern of the molecular ion to support the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or a buffer solution). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in the beam path.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 4-Amino-D-phenylalanine: From Discovery to Therapeutic Applications
Authored by: Gemini AI
Publication Date: December 26, 2025
Abstract
This technical guide provides a comprehensive overview of 4-Amino-D-phenylalanine, a non-proteinogenic amino acid with significant applications in pharmaceutical research and drug development. The document details its discovery and historical context, physicochemical properties, and detailed experimental protocols for its synthesis and relevant enzymatic assays. Furthermore, it explores the role of 4-Amino-D-phenylalanine as a crucial building block in the synthesis of therapeutic agents, with a particular focus on CXCR4 antagonists. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
4-Amino-D-phenylalanine is a synthetic derivative of the essential amino acid D-phenylalanine, distinguished by the presence of an amino group at the para-position of the phenyl ring.[1] This structural modification, combined with its D-enantiomeric configuration, imparts unique chemical properties that make it a valuable component in medicinal chemistry. The D-form offers enhanced resistance to enzymatic degradation by proteases, a desirable characteristic for increasing the in vivo stability and bioavailability of peptide-based therapeutics.[2] Its primary application lies in its use as a specialized precursor in organic synthesis and peptide chemistry, serving as a building block for complex molecules such as peptidomimetics and other bioactive compounds.[3] Notably, it has been instrumental in the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and HIV entry.[1][4]
Discovery and History
The precise historical account of the initial synthesis of 4-Amino-D-phenylalanine is not extensively documented in readily available scientific literature.[2] However, its origins can be traced within the broader history of its parent molecule, phenylalanine, which was first described in 1879 and subsequently synthesized in 1882.[2] The synthesis of phenylalanine derivatives likely emerged in the following decades with the advancement of synthetic organic chemistry techniques.[2]
An early reference to the racemic mixture, poly-p-amino-DL-phenylalanine, appeared in the Journal of the American Chemical Society in 1954, suggesting that the monomeric form was available at that time.[2] The isolation of the specific D-enantiomer would have become more practical with the development of chiral resolution techniques in the mid-20th century.[2] The L-enantiomer, 4-Amino-L-phenylalanine, has been identified as a component of antibiotics produced by Streptomyces sp. and has been found in plants such as Vigna vexillata.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-D-phenylalanine and its related compounds is presented in Table 1. These properties are crucial for its handling, formulation, and application in both synthetic and biological systems.
| Property | 4-Amino-D-phenylalanine | 4-Amino-DL-phenylalanine | 4-Amino-L-phenylalanine |
| CAS Number | 102281-45-8[4][7][8] | 2922-41-0[8] | 943-80-6[6][9] |
| Molecular Formula | C₉H₁₂N₂O₂[4][8] | C₉H₁₂N₂O₂[10] | C₉H₁₂N₂O₂[6] |
| Molecular Weight | 180.20 g/mol [4][8] | 180.207 g/mol [10] | 180.20 g/mol [6] |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid[4] | (2RS)-2-amino-3-(4-aminophenyl)propanoic acid | (2S)-2-amino-3-(4-aminophenyl)propanoic acid[6] |
| Synonyms | p-Amino-D-phenylalanine, para-Amino-D-phenylalanine, 4-NH₂-D-Phe[4][8] | p-Amino-DL-phenylalanine[10] | p-Amino-L-phenylalanine[6] |
| Melting Point | Not available | 228-230 °C[10] | Not available |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml)[8] | Soluble in water[10] | Soluble in water[9] |
| Predicted pKa | Not available | 2.14 ± 0.10[1] | Not available |
Experimental Protocols
The synthesis of enantiomerically pure 4-Amino-D-phenylalanine is a multi-step process that typically involves the synthesis of a racemic mixture followed by chiral resolution. A generalized chemoenzymatic approach is a common strategy.
Generalized Chemoenzymatic Synthesis of 4-Amino-D-phenylalanine
This protocol describes a plausible synthetic route involving the nitration of DL-phenylalanine, followed by reduction of the nitro group, N-acetylation, and subsequent enzymatic resolution to isolate the desired D-enantiomer.
Step 1: Nitration of DL-Phenylalanine to 4-Nitro-DL-phenylalanine
-
Materials: DL-Phenylalanine, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice bath.
-
Procedure:
-
Carefully dissolve DL-Phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0°C) in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 3 hours) at 0°C.[11]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 4-Nitro-DL-phenylalanine.[11]
-
Step 2: Reduction of 4-Nitro-DL-phenylalanine to 4-Amino-DL-phenylalanine
-
Materials: 4-Nitro-DL-phenylalanine, palladium on carbon (Pd/C) catalyst, solvent (e.g., water, ethanol, or ethyl acetate), hydrogen gas source.
-
Procedure:
-
Suspend 4-Nitro-DL-phenylalanine in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring at room temperature until the theoretical amount of hydrogen is consumed.[12]
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-DL-phenylalanine.
-
Step 3: N-Acetylation of 4-Amino-DL-phenylalanine
-
Materials: 4-Amino-DL-phenylalanine, acetic anhydride, aqueous alkaline solution (e.g., sodium bicarbonate), base (e.g., NaOH).
-
Procedure:
-
Dissolve 4-Amino-DL-phenylalanine in an aqueous alkaline solution.
-
Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base.[13]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Isolate the N-Acetyl-4-amino-DL-phenylalanine by acidification and filtration or extraction.
-
Step 4: Enzymatic Resolution of N-Acetyl-4-amino-DL-phenylalanine
-
Materials: N-Acetyl-4-amino-DL-phenylalanine, acylase enzyme (e.g., Penicillin G acylase from E. coli), buffered solution (e.g., phosphate buffer, pH 7.5).
-
Procedure:
-
Prepare a buffered solution containing N-Acetyl-4-amino-DL-phenylalanine.
-
Add the acylase enzyme. The enzyme loading and substrate concentration should be optimized.[13]
-
Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.[13]
-
Monitor the reaction progress by measuring the formation of the free L-amino acid until approximately 50% conversion is achieved.[13]
-
Stop the reaction by denaturing the enzyme (e.g., by heating or changing the pH).[13]
-
Step 5: Separation and Hydrolysis
-
Materials: Reaction mixture from Step 4, acidic solution (e.g., 2M HCl).
-
Procedure:
-
Separate the produced 4-Amino-L-phenylalanine from the unreacted N-Acetyl-4-amino-D-phenylalanine based on their different solubility at a specific pH or by ion-exchange chromatography.[2]
-
Isolate the N-Acetyl-4-amino-D-phenylalanine.
-
Hydrolyze the isolated N-Acetyl-4-amino-D-phenylalanine using an acidic solution under reflux.[13]
-
Monitor the completion of hydrolysis by TLC or HPLC.
-
Neutralize the solution and isolate the 4-Amino-D-phenylalanine by crystallization at its isoelectric point.
-
Wash the crystals with cold water and ethanol, and dry under vacuum to obtain the final product.[13]
-
References
- 1. 4-Amino-D-phenylalanine [benchchem.com]
- 2. abcam.cn [abcam.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]
- 10. Thermo Scientific Chemicals 4-Amino-DL-phenylalanine | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
2-Amino-3-(4-aminophenyl)propanoic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-aminophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields, particularly in drug discovery and biotechnology. Its unique structure, featuring an aniline moiety, makes it a versatile building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, tailored for a scientific audience.
Chemical and Physical Properties
The properties of this compound can vary slightly depending on its stereochemistry (L-form, D-form, or DL-racemic mixture) and whether it is in its free form or as a salt. The L-enantiomer, 4-Amino-L-phenylalanine, is the most commonly utilized form in biochemical and pharmaceutical research.
| Property | L-form | DL-form | (R)-form | L-form HCl Hemihydrate |
| CAS Number | 943-80-6[1] | 2922-41-0[2] | 102281-45-8 | 312693-79-1 |
| Molecular Formula | C₉H₁₂N₂O₂[1] | C₉H₁₂N₂O₂[2] | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂ · HCl · ½H₂O |
| Molecular Weight | 180.20 g/mol [1] | 180.21 g/mol [2] | 180.20 g/mol | 225.67 g/mol |
| Melting Point | 232 - 240 °C[1] | Not available | Not available | 247-249 °C |
| Optical Rotation | [α]D²⁰ = -42 ±4 ° (c=1 in water)[1] | Not applicable | Not available | [α]20/D −8.5°, c = 2 in H₂O |
| Appearance | White to off-white powder[1] | White to off-white solid | Not available | Powder |
| Solubility | Soluble in water.[2] | Soluble in water[2] | Not available | Clear solution (0.1g in 2 ml H₂O)[3] |
| Purity (HPLC) | ≥ 98%[1] | Not available | Not available | ≥99%[3] |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be accessed through chemical databases such as PubChem (CID 151001) and ChemicalBook.[4][5][6] The infrared (IR) spectrum of primary amines like 4-aminophenylalanine typically shows two sharp bands for the N-H stretches (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.[7]
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various chemical and enzymatic methods. Below is a representative workflow for the chemical synthesis of a protected form of 4-Amino-L-phenylalanine, which is a common precursor for peptide synthesis.
Experimental Workflow: Synthesis of Fmoc-4-amino-L-phenylalanine
Caption: Workflow for the synthesis of Fmoc-protected 4-Amino-L-phenylalanine.
Detailed Experimental Protocol: Synthesis of Fmoc-4-amino-L-phenylalanine
This protocol is a general representation based on standard procedures for the Fmoc protection of amino acids.
-
Dissolution of Starting Material: Dissolve 4-Amino-L-phenylalanine in a 10% aqueous sodium carbonate solution.
-
Addition of Protecting Group: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 1N HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to yield Fmoc-4-amino-L-phenylalanine as a white solid.
Biological Activity and Applications in Drug Development
This compound and its derivatives have shown promising biological activities, making them valuable tools in drug discovery.
-
Peptide and Protein Synthesis: As an unnatural amino acid, it can be incorporated into peptides to enhance their stability, modify their conformation, and introduce novel functionalities.[8] The Fmoc-protected version, Fmoc-4-amino-L-phenylalanine, is a key building block in solid-phase peptide synthesis.[9]
-
Enzyme Inhibition: Derivatives of 4-aminophenylalanine have been designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range.[10]
-
Neurological Disorders: This amino acid has been explored for its potential to influence neurotransmitter synthesis and function, suggesting its utility in developing drugs for neurological disorders.[1]
-
Biocatalysis: 4-aminophenylalanine can serve as a biocompatible nucleophilic catalyst for hydrazone ligations at neutral pH, which is beneficial for biomolecular labeling.[11]
Involvement in Cellular Signaling Pathways
While direct and extensive studies on the specific signaling pathways modulated by this compound are limited, its nature as an amino acid and the inhibitory activity of its derivatives on enzymes like DPP-4 suggest its interaction with key cellular signaling networks. Amino acids are known to play crucial roles in regulating cell growth, proliferation, and metabolism through pathways such as the mTOR (mechanistic Target of Rapamycin) pathway.
Amino Acid Sensing and the mTORC1 Signaling Pathway
Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids.
The mTORC1 pathway is a central regulator of cell growth and is activated by the presence of sufficient amino acids. This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote protein and lipid synthesis while inhibiting autophagy.[12][13] As an amino acid, this compound would be expected to contribute to the intracellular amino acid pool that influences this pathway.
Conclusion
This compound is a valuable and versatile molecule for researchers in chemistry, biology, and medicine. Its utility as a building block for novel therapeutics, particularly in the realm of peptide drugs and enzyme inhibitors, is well-established. This guide provides a foundational understanding of its key characteristics, synthesis, and biological relevance, offering a starting point for further investigation and application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2922-41-0: 4-Amino-DL-phenylalanine | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-L-phenylalanine(943-80-6) 1H NMR spectrum [chemicalbook.com]
- 6. 4-AMINO-L-PHENYLALANINE HYDROCHLORIDE HEMIHYDRATE(24286-13-3) 13C NMR spectrum [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at low temperature and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-(4-aminophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key experimental applications of 2-Amino-3-(4-aminophenyl)propanoic acid. The information is intended to support its safe use in research and development settings.
Chemical and Physical Properties
This compound, also known as 4-amino-DL-phenylalanine, is a non-proteinogenic amino acid. It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure incorporates a phenylalanine backbone with an additional amino group on the phenyl ring, making it a valuable precursor for creating complex molecules.[1]
Table 1: Physicochemical Data for this compound and its Enantiomers
| Property | Value | CAS Number | Source |
| Racemic Form (DL) | |||
| Molecular Formula | C₉H₁₂N₂O₂ | 2922-41-0 | [2] |
| Molecular Weight | 180.21 g/mol | 2922-41-0 | [2] |
| Physical Form | Solid | 2922-41-0 | [2] |
| (2S)-enantiomer | |||
| Melting Point | 231-238 °C | 943-80-6 | [3] |
| Boiling Point | 383.5 °C at 760 mmHg | 943-80-6 | [3] |
| Stability | Air Sensitive | 943-80-6 | [3] |
| (R)-enantiomer | |||
| Molecular Formula | C₉H₁₂N₂O₂ | 102281-45-8 | [1] |
| Molecular Weight | 180.20 g/mol | 102281-45-8 | [1] |
Safety and Handling
2.1. Hazard Identification
Based on analogous compounds, this compound may cause skin, eye, and respiratory tract irritation.[4] It is crucial to handle this compound with appropriate care to avoid direct contact and inhalation.
2.2. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
In case of skin contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
In case of ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[4]
2.3. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.
2.4. Handling and Storage
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. The (2S)-enantiomer is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for this form.[3]
Table 2: Summary of Handling and Safety Precautions
| Precaution Category | Recommended Action |
| Engineering Controls | Use in a well-ventilated area or fume hood. |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat. |
| Hygiene Measures | Wash hands after handling. Do not eat, drink, or smoke in the laboratory. |
| First Aid | Eye contact: Flush with water for 15 min. Skin contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, seek medical advice. |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container. Consider inert atmosphere for the (2S)-enantiomer. |
Experimental Protocols
3.1. General Synthesis of 4-Amino-DL-phenylalanine
A common synthetic route to 4-aminophenylalanine derivatives involves the nitration of the corresponding phenylalanine, followed by the reduction of the nitro group to an amine.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 4-Amino-DL-phenylalanine.
Methodology:
-
Nitration: L-phenylalanine is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the pH is adjusted to precipitate the 4-nitro-L-phenylalanine. The crude product is collected by filtration.[5][6]
-
Reduction: The 4-nitro-DL-phenylalanine is dissolved in a suitable solvent (e.g., a mixture of ethyl acetate and methanol). A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the reduction is complete.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound can be purified by recrystallization from a suitable solvent system.
3.2. Application in Peptide Synthesis and Drug Development
This compound is a valuable building block for creating more complex molecules with potential therapeutic applications.
Logical Relationship in Drug Development
Caption: Role as a building block in developing bioactive molecules.
3.2.1. Synthesis of Radiolabeled Amino Acids for PET Imaging
This compound can be modified for use in Positron Emission Tomography (PET). For example, derivatives can be synthesized for radiolabeling via "click chemistry."
Experimental Protocol: In Vitro Cellular Uptake Assay
This assay is used to evaluate the uptake of a novel radiolabeled amino acid tracer in cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., LS180 colon adenocarcinoma) are cultured in appropriate media and conditions.[4]
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Uptake Experiment:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The radiolabeled amino acid derivative is added to the cells at a specific concentration and incubated for a defined period (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.[4]
-
For inhibition studies, cells are pre-incubated with known inhibitors of amino acid transporters before adding the radiotracer.
-
-
Washing and Lysis: After incubation, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer. The cells are then lysed (e.g., with NaOH or a specific lysis buffer).
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter. The protein concentration in the lysate is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.
3.2.2. Development of Antimicrobial Agents
Derivatives of amino-propanoic acids have been investigated for their antimicrobial properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compounds: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media. The cultures are diluted to a standardized concentration.
-
Assay Setup:
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing broth.
-
Each well is inoculated with the standardized microorganism suspension.
-
Positive (microorganisms with no compound) and negative (broth only) controls are included.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature of this compound itself modulating specific signaling pathways. Its primary role described is as a synthetic intermediate. The biological activity of its derivatives would depend on the final molecular structure. For instance, a derivative designed as a PET tracer would interact with amino acid transporters on the cell surface, while an antimicrobial derivative might disrupt the bacterial cell membrane.
Postulated Mechanism for Antimicrobial Derivatives
Caption: Postulated mechanism of action for antimicrobial derivatives.
This guide is intended for informational purposes for research and development applications. Always consult multiple sources and conduct a thorough risk assessment before handling any chemical.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 6. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
Solubility Profile of 2-Amino-3-(4-aminophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(4-aminophenyl)propanoic acid, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents solubility information for the closely related stereoisomer, 4-Amino-L-phenylalanine, to offer valuable qualitative insights. Furthermore, detailed experimental protocols for accurately determining the solubility of the title compound in various solvents are provided, empowering researchers to generate precise data for their specific needs.
Introduction
This compound, an amino acid derivative, possesses structural features that suggest a complex solubility profile. The presence of both a hydrophilic amino acid backbone and a more hydrophobic aminophenyl group indicates that its solubility will be highly dependent on the physicochemical properties of the solvent, including polarity and pH. Understanding these characteristics is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.
Qualitative Solubility Insights from a Structural Analog
Table 1: Solubility of 4-Amino-L-phenylalanine in Selected Solvents
| Solvent | Solubility | Observations |
| Water (H₂O) | 3.33 mg/mL | Requires ultrasonic and warming to 60°C to achieve this concentration[1]. Soluble at 20 mg/mL[2]. |
| Phosphate-Buffered Saline (PBS) | 10 mg/mL | Forms a clear solution with the aid of sonication[1]. |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Insoluble or only slightly soluble[1]. |
Based on this data, it can be inferred that this compound is likely to exhibit moderate solubility in aqueous solutions, which can be enhanced by heating and sonication. Its solubility in polar aprotic solvents like DMSO is expected to be limited. The zwitterionic nature of the amino acid at neutral pH contributes to its affinity for polar protic solvents like water.
Factors Influencing Solubility
The solubility of amino acids such as this compound is governed by several factors. The interplay between the solute and solvent, as well as the intrinsic properties of the compound, dictates the extent of dissolution. Generally, maximum solubility is observed in pure water, with a decrease in solubility in semi-polar solvents[3].
dot
References
Potential Research Areas for 2-Amino-3-(4-aminophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine (4APhe), is a non-proteinogenic amino acid with significant potential across various scientific disciplines. Its unique structure, featuring a reactive amino group on the phenyl ring, offers a versatile scaffold for chemical modification and a valuable building block in medicinal chemistry, protein engineering, and materials science. This technical guide outlines key potential research areas for this compound, providing a foundation for future investigations. The guide details potential applications in the inhibition of the tryptophan biosynthesis pathway for antimicrobial development, its use as an unnatural amino acid for protein modification and novel biomaterials, its role as a scaffold in drug discovery, and its potential for creating fluorescent probes. This document is intended to serve as a comprehensive resource for researchers, providing not only theoretical background but also actionable experimental designs.
Introduction to this compound
This compound is a derivative of the essential amino acid L-phenylalanine. The presence of an amino group at the para position of the phenyl ring introduces a site for chemical functionalization, altering the electronic properties of the aromatic ring and providing a handle for conjugation. This seemingly simple modification unlocks a wide array of potential applications, from the development of novel therapeutics to the creation of advanced biomaterials.[1][2] The L-enantiomer is a metabolic intermediate and can be used in the production of antibiotics like Chloramphenicol and Pristinamycin I.[3] The D-enantiomer is of particular interest in drug development due to its inherent resistance to proteolytic degradation, potentially enhancing the in-vivo half-life of peptide-based drugs.[4]
Potential Research Area 1: Inhibition of the Tryptophan Biosynthesis Pathway
The tryptophan biosynthesis pathway, essential for bacteria, fungi, and plants but absent in humans, is a prime target for the development of novel antimicrobial agents.[5] Key enzymes in this pathway, such as anthranilate synthase and tryptophan synthase, represent attractive targets for inhibition.[6] The structural similarity of this compound to pathway intermediates like chorismate and anthranilate suggests its potential as a competitive or allosteric inhibitor.
Target Enzymes and Rationale
-
Anthranilate Synthase (AS): This enzyme catalyzes the conversion of chorismate to anthranilate, a key committed step in tryptophan biosynthesis.[7] Inhibition of AS would block the entire pathway, leading to tryptophan starvation and cessation of bacterial growth.
-
Tryptophan Synthase (TS): This enzyme catalyzes the final two steps in tryptophan biosynthesis.[8] It is a well-validated target for antimicrobial drug discovery.[5]
Proposed Research and Experimental Protocols
A primary research goal would be to synthesize derivatives of this compound and screen them for inhibitory activity against AS and TS from pathogenic bacteria.
Experimental Protocol: Anthranilate Synthase Inhibition Assay
This protocol is adapted from methods used for assaying anthranilate synthase activity.
-
Enzyme Preparation: Recombinant anthranilate synthase from a target organism (e.g., Streptococcus pneumoniae) is expressed and purified.[9]
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl pH 7.4, containing 300 mM NaCl.
-
Reaction Mixture: The reaction mixture should contain the enzyme, its substrates chorismate and glutamine, and varying concentrations of the test inhibitor (derivatives of this compound).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).
-
Detection: The formation of the product, anthranilate, can be monitored continuously by measuring the increase in fluorescence (excitation at 340 nm, emission at 400 nm).
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Experimental Protocol: Tryptophan Synthase Inhibition Assay
This protocol is based on a colorimetric assay for L-tryptophan.[4]
-
Enzyme and Substrate Preparation: Purified tryptophan synthase and its substrates, indole and serine, are prepared.
-
Reaction: The enzymatic reaction is carried out in the presence and absence of potential inhibitors.
-
Tryptophan Quantification: The amount of tryptophan produced is quantified using a colorimetric method. This involves reacting the tryptophan with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment to produce a colored compound that can be measured spectrophotometrically.
-
Inhibition Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Data Presentation
Quantitative data from these inhibition studies should be summarized in a table for clear comparison of the inhibitory potency of different derivatives.
| Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Compound 1 | Anthranilate Synthase | Data to be determined | Data to be determined | Data to be determined |
| Compound 2 | Anthranilate Synthase | Data to be determined | Data to be determined | Data to be determined |
| Compound 1 | Tryptophan Synthase | Data to be determined | Data to be determined | Data to be determined |
| Compound 2 | Tryptophan Synthase | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway Diagram
Potential Research Area 2: Unnatural Amino Acid Incorporation
The ability to incorporate unnatural amino acids (UAAs) like 4APhe into proteins opens up vast possibilities for protein engineering and materials science.[10] The additional amino group on the phenyl ring can be used as a chemical handle for bioconjugation, or its properties can be exploited to alter the structure and function of proteins and peptides.
Applications
-
Novel Biomaterials: Homopolymers and copolymers of 4APhe have been shown to form hydrogels with pH-responsive properties.[11][12] Further research could explore the development of these materials for applications in drug delivery, tissue engineering, and bio-adhesion.
-
Protein Engineering: Site-specific incorporation of 4APhe can be used to introduce novel functionalities into proteins. For example, the amino group could be used to attach imaging agents, crosslinkers, or other molecules to study protein function and interactions.[]
-
Therapeutic Peptides: Incorporating 4APhe into therapeutic peptides can enhance their stability, efficacy, and target specificity.[6] The D-enantiomer is particularly promising for improving pharmacokinetic properties.[4]
Experimental Workflow: Site-Specific UAA Incorporation
A common method for site-specific incorporation of UAAs is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG).[14][15]
Potential Research Area 3: Drug Development and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its derivatives have the potential to target a wide range of diseases.
Therapeutic Areas of Interest
-
Anticancer Agents: Phenylalanine derivatives are already used in cancer therapy (e.g., Melphalan).[16] The amino group of 4APhe provides a point for attaching cytotoxic warheads or moieties that can improve tumor targeting. Recent studies have shown that derivatives of L-phenylalanine can inhibit the growth and metastasis of cancer cells.[17]
-
Antimicrobial Peptides: The introduction of phenylalanine residues into antimicrobial peptides has been shown to enhance their activity against Gram-positive bacteria.[18][19] 4APhe could be used to create novel antimicrobial peptides with improved potency and selectivity.
-
Neurological Disorders: 4-Amino-DL-phenylalanine has been investigated for its potential in treating neurological disorders.[2][20] Further research could focus on designing derivatives with improved blood-brain barrier penetration and specific activity on neurological targets.
Data Presentation
The biological activity of newly synthesized derivatives should be quantified and presented in a clear, tabular format.
| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line / Organism |
| Derivative A | Anticancer (MTT assay) | Data to be determined | e.g., HeLa, KB |
| Derivative B | Antimicrobial (MIC) | Data to be determined | e.g., S. aureus, E. coli |
| Derivative C | Neurological Target Binding | Data to be determined | Specify target |
Potential Research Area 4: Development of Fluorescent Probes
The primary amine on the phenyl ring of this compound can be readily derivatized with fluorophores. This allows for the creation of fluorescent probes that can be used to study biological processes.
Probe Design and Applications
-
Enzyme Activity Probes: By incorporating 4APhe into a peptide substrate for a specific enzyme, and then labeling the amino group with a fluorophore and a quencher, it is possible to create a "turn-on" fluorescent probe for enzyme activity.
-
Protein Labeling and Imaging: Proteins containing a site-specifically incorporated 4APhe can be fluorescently labeled for in-vitro and in-vivo imaging studies.[21]
-
Environmental Sensing: The fluorescence of a probe containing the 4APhe scaffold may be sensitive to the local environment (e.g., polarity, pH), allowing it to be used to probe different cellular compartments or protein conformational changes.
Experimental Protocol: Synthesis of a Fluorescently Labeled Peptide
This protocol outlines a general approach for synthesizing a fluorescently labeled peptide containing 4APhe using solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis: The peptide is synthesized on a solid support resin using standard Fmoc-based SPPS chemistry, incorporating Fmoc-4-(Boc-amino)-L-phenylalanine at the desired position.
-
Selective Deprotection: The Boc protecting group on the side chain of 4APhe is selectively removed using a mild acid (e.g., trifluoroacetic acid in dichloromethane).
-
Fluorophore Conjugation: The free amino group is then reacted with an activated fluorophore (e.g., an NHS-ester of a fluorescent dye).
-
Cleavage and Purification: The labeled peptide is cleaved from the resin and purified by reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry and its photophysical properties (absorption and emission spectra, quantum yield) are determined.
Conclusion
This compound is a highly versatile molecule with a broad range of potential applications in biomedical research and development. The research areas outlined in this guide – inhibition of the tryptophan biosynthesis pathway, incorporation as an unnatural amino acid, drug development, and the creation of fluorescent probes – represent promising avenues for future investigation. The experimental protocols and conceptual workflows provided herein are intended to serve as a practical starting point for researchers entering this exciting field. Further exploration of the chemistry and biology of this compound and its derivatives is likely to yield significant scientific advancements and potentially new therapeutic and diagnostic tools.
References
- 1. Frontiers | Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Melphalan flufenamide - Wikipedia [en.wikipedia.org]
- 17. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Using 3-(4-Aminophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Aminophenyl)propionic acid is a non-standard amino acid that offers a versatile scaffold for peptide synthesis and modification. Its phenyl ring provides a rigid spacer, while the amino group allows for its incorporation into a peptide backbone using standard synthesis methodologies. This unique structure makes it a valuable building block for creating peptides with modified pharmacokinetic properties, for use as a linker in more complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs), or for introducing specific structural constraints.[1] This document provides detailed protocols for the incorporation of 3-(4-Aminophenyl)propionic acid into peptides using both Fmoc/tBu and Boc solid-phase peptide synthesis (SPPS) strategies.
Materials and Reagents
The successful synthesis of peptides requires high-quality reagents and solvents. Both Fmoc- and Boc-protected versions of 3-(4-Aminophenyl)propionic acid are commercially available and are essential for its incorporation into a peptide chain.
| Reagent/Material | Grade | Recommended Supplier(s) |
| Fmoc-3-(4-aminophenyl)-propionic acid | ≥97% Purity | Sigma-Aldrich, Guidechem |
| Boc-3-(4-aminophenyl)propionic acid | ≥97% Purity | Chem-Impex |
| Rink Amide Resin / Wang Resin | 100-200 mesh | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | ACS Grade | |
| Piperidine | ACS Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | |
| HBTU / HATU | ≥98% | |
| HOBt | ≥98% | |
| Diisopropylcarbodiimide (DIC) | ≥98% | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Diethyl ether | Anhydrous | |
| Acetonitrile (ACN) | HPLC Grade |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-(4-aminophenyl)-propionic acid on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Weigh 100 mg of Rink Amide resin into a reaction vessel.
-
Add 1 mL of N-methylpyrrolidone (NMP) or DMF and allow the resin to swell for at least 1 hour at room temperature.
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add 1 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add another 1 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 1 mL) and DCM (3 x 1 mL).
3. Amino Acid Coupling:
-
Activation of Fmoc-3-(4-aminophenyl)-propionic acid: In a separate vial, dissolve 3 equivalents of Fmoc-3-(4-aminophenyl)-propionic acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling to Resin: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour or perform a double coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).
4. Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add 1 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 10 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its molecular weight.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Boc-3-(4-aminophenyl)propionic acid using a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM.
-
Attach the first Boc-protected amino acid to the resin via its cesium salt to prevent racemization.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM and isopropanol.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.
4. Amino Acid Coupling:
-
Activation of Boc-3-(4-aminophenyl)propionic acid: Pre-activate 3 equivalents of Boc-3-(4-aminophenyl)propionic acid with 3 equivalents of a coupling reagent like HBTU/HOBt or DIC/HOBt and 6 equivalents of DIEA in DMF.
-
Coupling to Resin: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF and DCM.
5. Chain Elongation:
-
Repeat the Boc deprotection (Step 2), neutralization (Step 3), and coupling (Step 4) cycles for each subsequent amino acid.
6. Cleavage:
-
After the final coupling, perform a final Boc deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
7. Purification and Analysis:
-
Precipitate the peptide with cold diethyl ether.
-
Purify and analyze the peptide as described in Protocol 1, Step 7.
Data Presentation
The following tables summarize typical quantitative data obtained during peptide synthesis. Actual results will vary depending on the specific peptide sequence and synthesis scale.
Table 1: Typical Coupling Efficiency
| Coupling Cycle | Amino Acid | Coupling Method | Kaiser Test Result | Estimated Efficiency |
| 1 | Fmoc-Gly-OH | HBTU/HOBt/DIEA | Negative | >99% |
| 2 | Fmoc-Ala-OH | HBTU/HOBt/DIEA | Negative | >99% |
| 3 | Fmoc-3-(4-aminophenyl)-propionic acid | HBTU/HOBt/DIEA | Negative | >98% |
| 4 | Fmoc-Leu-OH | HBTU/HOBt/DIEA | Negative | >99% |
**Table 2: Overall Yield and Purity Data for a Model Peptide (e.g., Ac-Gly-Ala-App-Leu-NH₂) **
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 65-75% | Gravimetric |
| Purity of Crude Peptide | 70-85% | RP-HPLC at 220 nm |
| Yield after Purification | 30-40% | Gravimetric |
| Final Purity | >98% | RP-HPLC at 220 nm |
| Observed Molecular Weight | [Expected M+H]⁺ | Mass Spectrometry |
App represents 3-(4-aminophenyl)propionic acid residue.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Application in PROTAC Development
3-(4-Aminophenyl)propionic acid can serve as a component of the linker in a PROTAC, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
Caption: Mechanism of action for a PROTAC utilizing a linker.
Conclusion
The incorporation of 3-(4-aminophenyl)propionic acid into peptides is readily achievable through standard solid-phase peptide synthesis protocols. The choice between Fmoc and Boc strategies will depend on the specific requirements of the target peptide and the available laboratory infrastructure. The protocols provided herein offer a robust starting point for researchers looking to explore the unique properties that this non-standard amino acid can impart to their peptide constructs. Careful monitoring of coupling reactions and rigorous purification are key to obtaining high-quality peptides for research and development applications.
References
Applications of 2-Amino-3-(4-aminophenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-phenylalanine, is a versatile non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring a phenylalanine core with an amino group on the phenyl ring, provides a key scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes on its use in the development of enzyme inhibitors, enzyme activators, and antimicrobial and anticancer agents, complete with experimental protocols and quantitative data.
Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes
Derivatives of this compound have been extensively explored as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making them an attractive therapeutic strategy for type 2 diabetes.
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
Quantitative Data: DPP-4 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives against DPP-4.[1]
| Compound ID | Structure | DPP-4 IC50 (nM) |
| 1 | 4-aminophenylalanine derivative | 28 |
| 2 | 4-aminocyclohexylalanine derivative | 15 |
| 3 | Modified 4-aminophenylalanine derivative | 55 |
| 4 | Modified 4-aminocyclohexylalanine derivative | 8 |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is adapted from a standard fluorescence-based assay for measuring DPP-4 activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl (50 mM, pH 7.5) containing 1 mg/mL BSA
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute with assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well black microplate, add 50 µL of the diluted test compound solution to each well.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is determined.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carbonic Anhydrase Activators
Certain derivatives of this compound have been identified as activators of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Activation of specific CA isoforms, particularly those in the brain, has been proposed as a potential therapeutic strategy for cognitive enhancement and for the treatment of neurodegenerative diseases.
Signaling Pathway of Carbonic Anhydrase Activation
Caption: Carbonic Anhydrase activation mechanism.
Quantitative Data: Carbonic Anhydrase Activation
The following table summarizes the activation constants (KA) of L- and D-phenylalanine for various human carbonic anhydrase (hCA) isoforms.[2]
| Compound | hCA I KA (nM) | hCA II KA (nM) | hCA IV KA (µM) | hCA VA KA (µM) | hCA VII KA (µM) | hCA XIV KA (nM) |
| L-Phenylalanine | 13 | 240 | 52 | 9.8 | 10.9 | 180 |
| D-Phenylalanine | 63,000 | 35 | 86 | 4.6 | 9.7 | 7,200 |
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay
This protocol measures the CO2 hydration activity of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase isoform
-
HEPES buffer (20 mM, pH 7.5) containing 0.1 M NaClO4
-
Phenol red indicator solution (0.2 mM in the final assay mixture)
-
CO2-saturated water
-
Activator compound (e.g., 4-aminophenylalanine derivative)
-
Stopped-flow spectrophotometer
Procedure:
-
All measurements are performed at 25°C.
-
The two syringes of the stopped-flow instrument are filled as follows:
-
Syringe A: HEPES buffer containing the CA enzyme (at a concentration that gives a measurable rate) and the phenol red indicator. For activation studies, this syringe also contains the activator at various concentrations.
-
Syringe B: CO2-saturated water.
-
-
The solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored at 557 nm over time as the pH drops due to the formation of carbonic acid.
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance versus time trace.
-
The activation constant (KA) is determined by plotting the initial rate of reaction against the concentration of the activator and fitting the data to an appropriate activation model.
Antimicrobial and Anticancer Agents
Derivatives of this compound have also been investigated for their potential as antimicrobial and anticancer agents. The versatile scaffold allows for the introduction of various pharmacophores that can interact with specific targets in pathogens or cancer cells.
Experimental Workflow for Screening
Caption: High-throughput screening workflow.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various multidrug-resistant pathogens.[3]
| Compound ID | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | K. pneumoniae (Carbapenem-resistant) MIC (µg/mL) | C. auris MIC (µg/mL) |
| Hydrazone 14 | 2 | 1 | 16 | 8 |
| Hydrazone 15 | 1 | 0.5 | 8 | 8 |
| Hydrazone 16 | 8 | 2 | 32 | 16 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial or fungal inoculum standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Add an equal volume of the standardized microbial inoculum to each well.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Anticancer Activity
The following table shows the half-maximal inhibitory concentration (IC50) values of representative 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.[4]
| Compound ID | A549 IC50 (µM) |
| Oxime 21 | 5.42 |
| Oxime 22 | 2.47 |
| Carbohydrazide 25 | 8.05 |
| Carbohydrazide 26 | 25.4 |
| Cisplatin (Control) | 11.71 |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and treat the cells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Synthesis of this compound Derivatives
The synthesis of derivatives often starts with the commercially available 2-Amino-3-(4-nitrophenyl)propanoic acid, which can be reduced to the corresponding aniline. The amino groups can then be further functionalized. A common strategy involves the protection of the α-amino and carboxylic acid groups to allow for selective modification of the aromatic amino group.
Experimental Protocol: Synthesis of Boc-4-amino-L-phenylalanine
This protocol describes the synthesis of a key intermediate, N-Boc-4-amino-L-phenylalanine, starting from N-Boc-4-nitro-L-phenylalanine.
Materials:
-
N-Boc-4-nitro-L-phenylalanine
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Diatomaceous earth
Procedure:
-
Dissolve N-Boc-4-nitro-L-phenylalanine in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a specified pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary to yield Boc-4-amino-L-phenylalanine.
References
- 1. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase activators. Activation of isoforms I, II, IV, VA, VII, and XIV with L- and D-phenylalanine and crystallographic analysis of their adducts with isozyme II: stereospecific recognition within the active site of an enzyme and its consequences for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Amino-3-(4-aminophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 2-Amino-3-(4-aminophenyl)propanoic acid, a non-natural amino acid, in various research and drug development contexts. This document covers its application as a potential Dipeptidyl Peptidase-IV (DPP-4) inhibitor, its use as a building block in solid-phase peptide synthesis, and its incorporation into proteins for structural and functional studies.
Inhibition of Dipeptidyl Peptidase-IV (DPP-4)
This compound and its derivatives are recognized as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, such as GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of DPP-4.
Quantitative Data: DPP-4 Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| 4-aminophenylalanine derivative (cpd 10) | DPP-4 | Enzymatic Assay | 28 |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Sitagliptin (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and sitagliptin in DMSO.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: 20 µL of assay buffer.
-
Control wells (100% activity): 10 µL of DMSO and 10 µL of assay buffer.
-
Positive control wells: 10 µL of sitagliptin solution and 10 µL of assay buffer.
-
Test compound wells: 10 µL of the test compound solution at various concentrations and 10 µL of assay buffer.
-
-
Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Mix gently and immediately start kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable non-natural amino acid for incorporation into synthetic peptides. Its unique aromatic side chain can be used to introduce novel structural and functional properties into peptides. The following protocol outlines the use of its Fmoc-protected form in solid-phase peptide synthesis.
Experimental Workflow: Solid-Phase Peptide Synthesis
The diagram below illustrates the general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.
Quantitative Data: Peptide Synthesis Yield and Purity
The yield and purity of a synthesized peptide can vary depending on the sequence and synthesis conditions. The following table provides representative data for a short peptide synthesized using Fmoc-based SPPS.[2][3]
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity by RP-HPLC (%) |
| Representative Peptide | 0.1 | 75-85 | >95 (after purification) |
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol describes the manual incorporation of Fmoc-p-amino-L-phenylalanine into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-p-amino-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-p-amino-L-phenylalanine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm complete coupling, perform a ninhydrin test. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Site-Specific Incorporation into Proteins
This compound can be site-specifically incorporated into proteins in vivo using amber suppression technology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recode the UAG amber stop codon to encode the non-natural amino acid. This allows for the introduction of unique chemical handles for protein labeling, structural studies, or modulation of protein function.
Experimental Workflow: In Vivo Incorporation
The following diagram outlines the workflow for the site-specific incorporation of this compound into a target protein in E. coli.
Quantitative Data: Protein Incorporation Efficiency
The efficiency of incorporating a non-natural amino acid can vary depending on the specific amino acid, the orthogonal synthetase/tRNA pair, and the expression system. The table below provides representative data for the incorporation of unnatural amino acids into proteins in E. coli.[4]
| Unnatural Amino Acid | Expression System | Incorporation Efficiency (%) | Protein Yield (mg/L of culture) |
| p-methoxyphenylalanine | E. coli | >95 | 1-5 |
| OCF3-phenylalanine | E. coli | >90 | 1-3 |
Experimental Protocol: In Vivo Incorporation via Amber Suppression
This protocol provides a general method for the site-specific incorporation of this compound into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG (amber) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid using standard protocols. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 1 L of LB medium with antibiotics with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Addition of the Unnatural Amino Acid: Add this compound to the culture to a final concentration of 1-2 mM.
-
Induction of Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using appropriate chromatography methods (e.g., affinity chromatography based on a purification tag).
-
-
Analysis of Incorporation:
-
Confirm the incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the unnatural amino acid.
-
Analyze the protein by SDS-PAGE and Western blotting. The presence of a full-length protein product in cultures grown with the unnatural amino acid, and its absence in cultures grown without it, indicates successful incorporation.
-
References
- 1. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Amino-3-(4-aminophenyl)propanoic Acid into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 2-Amino-3-(4-aminophenyl)propanoic acid, also known as p-aminophenylalanine (pAF), into proteins. This methodology opens avenues for novel protein engineering and drug development applications by introducing a versatile aniline functional group for subsequent bioorthogonal modifications.
The primary method for incorporating pAF is through amber codon suppression technology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. The orthogonal pair functions independently of the host cell's translational machinery, enabling the insertion of pAF in response to an in-frame amber stop codon (UAG) within the gene of interest.
Key Applications
The introduction of a primary aromatic amine via pAF allows for a range of specific chemical modifications, including:
-
Antibody-Drug Conjugation: The aniline side chain of pAF can be selectively modified to attach therapeutic payloads to antibodies, creating homogenous antibody-drug conjugates (ADCs).[1]
-
Enzyme Engineering: Incorporation of pAF can introduce novel catalytic activities or be used to probe enzyme mechanisms. For instance, it has been used as a catalytic residue in a designer enzyme to promote hydrazone and oxime formation reactions.
-
Fluorescent Labeling: The aniline group can be diazotized and coupled with fluorescent probes for site-specific labeling, enabling studies of protein localization, dynamics, and interactions.
-
Biomaterial Science: The unique reactivity of the aniline group can be exploited to create novel protein-based biomaterials through specific cross-linking strategies.
Quantitative Data Summary
The efficiency of pAF incorporation can be influenced by several factors, including the specific orthogonal aaRS/tRNA pair used, the expression host, and the local sequence context of the amber codon. While specific yields for pAF are not always extensively reported and can be system-dependent, the general amber suppression methodology for similar phenylalanine analogs can achieve high fidelity. For instance, incorporation of p-bromophenylalanine has been reported with at least 98% fidelity. Quantitative analysis of incorporation efficiency can be performed using mass spectrometry.
| Parameter | Typical Range/Method | Reference |
| Incorporation Fidelity | >95% (System Dependent) | [2] |
| Protein Yield | Variable (µg/L to mg/L) | [3] |
| Verification Method | Mass Spectrometry (ESI-MS) | [4] |
Experimental Workflow & Signaling Pathways
The overall workflow for incorporating pAF and subsequent modification involves several key steps, from genetic manipulation to final product analysis.
The core of this process relies on the orthogonal translation system. An engineered aminoacyl-tRNA synthetase (aaRS) specifically recognizes pAF and charges it onto a suppressor tRNA (tRNACUA). This charged tRNA then delivers pAF to the ribosome, where it is incorporated at the UAG codon.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3-(4-aminophenyl)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, is a versatile chiral building block in organic synthesis. Its unique structure, featuring a primary aromatic amine, a chiral alpha-amino acid core, and a carboxylic acid, makes it a valuable precursor for a diverse range of complex molecules. This non-proteinogenic amino acid serves as a crucial intermediate in the pharmaceutical industry for the development of novel drug candidates, enabling chemists to explore diverse chemical spaces and molecular arrangements.[1] Its applications span from its incorporation into peptides to its use in the synthesis of bioactive heterocyclic compounds. These notes provide detailed protocols for the protection of its functional groups and its application in solid-phase peptide synthesis.
Key Properties and Data
The physical and chemical properties of (2S)-2-amino-3-(4-aminophenyl)propanoic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 943-80-6 | [2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.2038 g/mol | [2] |
| Melting Point | 231-238 °C | [2] |
| Appearance | Solid | [2] |
| Chirality | (S)-enantiomer | [2] |
| Stability | Air Sensitive | [2] |
| Storage | Light sensitive; Inert atmosphere; 2-8℃ | [2] |
Application 1: Building Block for Polypeptide Synthesis
A primary application of this compound is its incorporation into polypeptide chains. The aromatic amino group provides a site for further functionalization, allowing for the creation of peptides with unique properties. To be used in standard peptide synthesis, the side-chain amino group must first be protected.
Protocol 1: Side-Chain Amine Protection
This protocol details the protection of the 4-amino group with a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide chemistry.
Materials:
-
4-Amino-L-phenylalanine (4APhe)
-
1,4-Dioxane
-
10% Acetic Acid (aq)
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
5 M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve 4-amino-L-phenylalanine (1.0 eq) in 10% aqueous acetic acid.
-
In a separate flask, prepare a solution of benzyloxycarbonyl chloride (1.05 eq) in 1,4-dioxane.
-
Slowly add the Cbz-Cl solution to the amino acid solution with stirring at room temperature.
-
Continue stirring the reaction mixture overnight.
-
Gradually increase the pH of the aqueous phase by the dropwise addition of 5 M NaOH until a precipitate forms.
-
Collect the precipitate by filtration.
-
Dry the solid product in vacuo to yield 4-carbobenzyloxyamino-L-phenylalanine (Z-4APhe).
Quantitative Data:
| Product | Yield | Reference |
| 4-carbobenzyloxyamino-L-phenylalanine | 92% | [3] |
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, DMSO-d6, δ, ppm): 2.9-3.1 (dd, 2H, -CH₂), 3.8 (t, 1H, -CH), 5.15 (s, 2H, -CH₂-Ph), 7.18 (d, 2H, -ArH), 7.40 (m, 7H, -ArH), 9.72 (s, 1H, -NH).[3]
Diagram: Workflow for Side-Chain Protection
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Strategy
This protocol outlines the general steps for incorporating the protected Z-4-amino-L-phenylalanine into a peptide chain using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-(Z)-4-amino-L-phenylalanine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (or Fmoc-(Z)-4-amino-L-phenylalanine) (3-5 eq.), coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Cbz group).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: SPPS Cycle
Application 2: Synthesis of Heterocyclic Scaffolds (Proposed)
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines. The aromatic diamine moiety can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents.
Proposed Protocol: Synthesis of a Quinoxaline Derivative
This is a proposed protocol based on general methods for quinoxaline synthesis.
Materials:
-
This compound
-
A 1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., a catalytic amount of acid)
Proposed Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
If necessary, add a catalytic amount of an acid (e.g., acetic acid).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoxaline derivative.
Diagram: Proposed Synthesis of a Quinoxaline Derivative
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein for the protection of its side-chain amino group and its incorporation into peptides offer a solid foundation for its use in the development of novel peptidic structures. Furthermore, its potential as a precursor for various heterocyclic systems opens up a wide range of possibilities for the synthesis of new bioactive molecules. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-Amino-3-(4-aminophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-3-(4-aminophenyl)propanoic acid, a key aromatic amino acid analogue of interest in various research and development fields. The following sections outline three robust analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, also known as 4-amino-L-phenylalanine, is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aniline group, makes it a valuable precursor for the synthesis of novel peptides, peptidomimetics, and other biologically active compounds. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, process optimization in chemical synthesis, and quality control of pharmaceutical preparations.
Analytical Techniques Overview
Three primary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for routine analysis. Due to the aromatic nature of the analyte, direct UV detection is feasible without the need for derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for studies requiring low detection limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that requires derivatization to increase the volatility of the amino acid but provides excellent chromatographic resolution and structural information.
The selection of the most appropriate technique will depend on the specific application, required sensitivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and should be validated in the user's laboratory for the specific matrix and instrumentation.
| Parameter | HPLC-UV (Derivatization-Free) | LC-MS/MS (Direct) | GC-MS (after Silylation) |
| Limit of Detection (LOD) | 0.05 µM | 1 - 10 nM | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.15 µM | 5 - 30 nM | 0.5 - 3 µM |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Recovery | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes a derivatization-free approach for the quantification of this compound using reversed-phase HPLC with UV detection. The inherent UV absorbance of the phenyl ring allows for direct measurement.[1][2]
Experimental Protocol
1. Sample Preparation:
- For pure substances or simple mixtures: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water:acetonitrile 90:10 v/v) to a final concentration within the linear range of the assay. Filter through a 0.22 µm syringe filter before injection.
- For biological matrices (e.g., plasma, serum): Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase. Filter through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: 5% to 60% B
- 15-17 min: 60% B
- 17-18 min: 60% to 5% B
- 18-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
3. Calibration: Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 0.1 µM to 100 µM. Construct a calibration curve by plotting the peak area against the concentration.
Experimental Workflow
Caption: HPLC-UV experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices.
Experimental Protocol
1. Sample Preparation: Follow the same procedure as for HPLC-UV for protein precipitation and extraction. The use of an isotopically labeled internal standard (e.g., D4- or 13C6-labeled this compound) is highly recommended to correct for matrix effects and variations in extraction recovery and ionization efficiency.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) or a C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program (for HILIC):
- 0-1 min: 95% B
- 1-5 min: 95% to 50% B
- 5-6 min: 50% to 5% B
- 6-7 min: 5% B
- 7-7.1 min: 5% to 95% B
- 7.1-10 min: 95% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions (predicted):
- Analyte: Q1: 181.1 m/z -> Q3: 164.1 m/z (loss of NH3), 135.1 m/z (loss of HCOOH)
- Internal Standard (e.g., D4-labeled): Q1: 185.1 m/z -> Q3: 168.1 m/z, 139.1 m/z
- Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument.
3. Calibration: Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) and spike with the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the polar amino and carboxylic acid groups to increase volatility for GC analysis. Silylation is a common and effective derivatization technique for amino acids.
Experimental Protocol
1. Sample Preparation and Derivatization:
- Extraction: Extract the analyte from the sample matrix as described for HPLC-UV. Ensure the extract is completely dry before derivatization, as moisture will interfere with the silylation reaction.
- Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the vial to room temperature before injection.
2. GC-MS Conditions:
- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Mode: Splitless, 1 µL injection volume.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
- Characteristic Ions (predicted for di-TMS derivative): Monitor characteristic fragment ions for the derivatized analyte.
3. Calibration: Prepare calibration standards and derivatize them in the same manner as the samples. An internal standard that can also be derivatized (e.g., a stable isotope-labeled version of the analyte or another amino acid not present in the sample) should be used.
Experimental Workflow
Caption: GC-MS experimental workflow.
Chiral Separation
This compound is a chiral molecule, and the separation of its enantiomers may be necessary for stereoselective studies. Chiral HPLC is the most common technique for this purpose.
Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phases (CSPs): A variety of CSPs can be screened for the separation of the enantiomers. Based on the structure of the analyte, the following types of CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.
-
Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin): These are particularly effective for the separation of underivatized amino acids.
-
Crown ether-based CSPs: These are known for their ability to separate primary amines.
-
-
Mobile Phase: The mobile phase composition is critical for achieving enantiomeric separation and typically consists of a non-polar organic solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol, or acetonitrile). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often used to improve peak shape and resolution.
-
Derivatization: While direct separation on a CSP is often possible, derivatization of the amino or carboxyl group can sometimes enhance enantioselectivity.
A systematic approach to method development involves screening different combinations of CSPs and mobile phases to identify the optimal conditions for the enantiomeric separation of this compound.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific research or development needs, with HPLC-UV offering a robust and accessible option for routine analysis, LC-MS/MS providing the highest sensitivity and selectivity for complex samples, and GC-MS serving as a powerful alternative after derivatization. For stereospecific analysis, chiral HPLC method development is recommended. It is essential to validate the chosen method in the intended matrix to ensure data quality and reliability.
References
Application Notes and Protocols: 2-Amino-3-(4-aminophenyl)propanoic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, is a non-canonical amino acid that holds potential as a fluorescent probe for studying protein structure, dynamics, and localization. Its intrinsic fluorescence, while not as extensively characterized as some of its derivatives, provides a basis for its application as a reporter group that can be genetically incorporated into proteins. This allows for site-specific labeling without the need for large, potentially perturbing fluorescent protein tags or external dyes.
This document provides detailed application notes and protocols for the potential use of this compound as a fluorescent probe. It is important to note that while this amino acid possesses inherent fluorescent properties, its quantum yield is relatively low. For applications requiring brighter fluorescence, its derivative, 4-cyano-L-phenylalanine, which exhibits a significantly higher quantum yield, is often utilized.[1] Where specific photophysical data for this compound is limited, comparative data for 4-cyano-L-phenylalanine is provided as a reference.
Photophysical Properties
The fluorescence of aromatic amino acids is sensitive to their local microenvironment, a property known as solvatochromism. This sensitivity can be exploited to probe changes in protein conformation, binding events, and localization within cellular compartments.
Table 1: Comparative Photophysical Data
| Property | This compound (4-amino-L-phenylalanine) | 4-cyano-L-phenylalanine (Analogue for Comparison) | Phenylalanine (Natural Amino Acid) |
| Excitation Max (λex) | ~280 - 290 nm (Estimated) | ~275 nm | ~257 nm[2] |
| Emission Max (λem) | ~340 - 360 nm (Estimated) | ~291 nm in water | ~282 nm[2] |
| Quantum Yield (Φ) | Low (Not explicitly reported, expected to be low) | ~0.11 (in water) | 0.022[2] |
| Molar Extinction Coefficient (ε) | Not explicitly reported | 850 M⁻¹cm⁻¹[3] | 195 M⁻¹cm⁻¹ at 257.5 nm[2] |
Note: Explicit photophysical data for this compound is scarce in the literature. The provided values are estimations based on the properties of similar aromatic amino acids.
Applications
The primary application of this compound as a fluorescent probe lies in its site-specific incorporation into proteins. This allows for precise monitoring of local environmental changes at a specific position within the protein of interest.
Potential Applications Include:
-
Probing Protein Structure and Dynamics: Changes in the local environment of the incorporated amino acid due to protein folding, unfolding, or conformational changes will be reflected in its fluorescence properties (intensity, emission wavelength).
-
Monitoring Protein-Protein Interactions: Binding of a ligand or another protein can alter the microenvironment of the probe, leading to a detectable change in its fluorescence signal.
-
Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable acceptor fluorophore, this compound can act as a FRET donor to measure intramolecular or intermolecular distances.[4]
-
Cellular Imaging: Genetically encoded fluorescent amino acids can be used to visualize the localization and trafficking of proteins within living cells.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins
This protocol outlines the general steps for incorporating an unnatural amino acid into a protein of interest in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA for this compound.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Standard cell culture media and antibiotics.
-
IPTG for induction of protein expression.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.
-
Culture Growth: Grow the transformed cells in a minimal medium supplemented with the appropriate antibiotics and this compound (typically 1-2 mM).
-
Induction: When the cell culture reaches an appropriate density (e.g., OD600 of 0.6-0.8), induce protein expression with IPTG.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: Confirm the incorporation of the unnatural amino acid by mass spectrometry.
References
- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 2. omlc.org [omlc.org]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 2-Amino-3-(4-aminophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, is a non-proteinogenic amino acid and a derivative of L-phenylalanine. Its structural similarity to endogenous amino acids makes it a valuable tool in various biochemical and pharmacological studies. These application notes provide detailed protocols for in vitro assays to investigate the biological activity of this compound, with a focus on its interaction with enzymes involved in amino acid metabolism.
Application Note 1: Evaluation of Phenylalanine Hydroxylase (PheH) Activity
Background: Phenylalanine hydroxylase (PheH) is a key enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine.[1] Alterations in PheH activity are associated with metabolic disorders such as phenylketonuria (PKU). As an analogue of L-phenylalanine, this compound can be investigated for its potential to modulate PheH activity. In vitro assays are crucial for determining whether this compound acts as a substrate, activator, or inhibitor of PheH.
A study has shown that l-4-aminophenylalanine results in lower levels of PheH activation compared to L-phenylalanine.[1]
Experimental Objective: To determine the effect of this compound on the enzymatic activity of Phenylalanine Hydroxylase in vitro.
Quantitative Data:
| Compound | Concentration | Substrate (L-Phenylalanine) Concentration | Enzyme | Effect on PheH Activity |
| L-Phenylalanine | 1 mM | 1 mM | Phenylalanine Hydroxylase (PheH) | ~7-fold activation |
| L-4-Aminophenylalanine | 10 mM | 1 mM | Phenylalanine Hydroxylase (PheH) | Lower level of activation |
| D-Phenylalanine | 10 mM | 1 mM | Phenylalanine Hydroxylase (PheH) | ~7-fold activation |
| L-Methionine | 50 mM | 1 mM | Phenylalanine Hydroxylase (PheH) | ~7-fold activation |
| L-Norleucine | 50 mM | 1 mM | Phenylalanine Hydroxylase (PheH) | ~7-fold activation |
Table 1: Comparative activation of Phenylalanine Hydroxylase by L-phenylalanine and its analogues. Data sourced from a study on the amino acid specificity for PheH activation.[1]
Experimental Protocol: Phenylalanine Hydroxylase (PheH) Activity Assay
This protocol is adapted from established methods for measuring PheH activity.[1]
Materials:
-
Recombinant Phenylalanine Hydroxylase (PheH)
-
L-Phenylalanine (substrate)
-
This compound (test compound)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.0)
-
Perchloric acid
-
HPLC system with fluorescence detection
Procedure:
-
Enzyme Preparation: Prepare a stock solution of PheH in a suitable buffer (e.g., 20 mM HEPES, pH 7.0, containing 0.3 M KCl).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
HEPES buffer (pH 7.0) to a final concentration of 100 mM.
-
Catalase to a final concentration of 100 µg/mL.
-
DTT to a final concentration of 1 mM.
-
BH4 to a final concentration of 75 µM.
-
-
Pre-incubation with Test Compound:
-
Add this compound to the reaction mixture at the desired final concentration (e.g., 10 mM).[1]
-
For a positive control, use L-phenylalanine at a concentration known to cause activation (e.g., 1 mM).[1]
-
Include a negative control with no added amino acid.
-
Add the PheH enzyme to the mixture.
-
Pre-incubate the mixture for 10 minutes at 23-25°C.[1]
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-phenylalanine, to a final concentration of 1 mM.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 1 M).
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Tyrosine Quantification: Analyze the supernatant for the amount of tyrosine produced using an HPLC system with fluorescence detection.
Visualization of Experimental Workflow:
Caption: Workflow for the Phenylalanine Hydroxylase (PheH) activity assay.
Application Note 2: General Quantification of this compound
Background: Standard in vitro assays for quantifying amino acids can be adapted to measure the concentration of this compound in biological samples. These assays are often based on enzymatic reactions that produce a detectable signal, such as a colorimetric or fluorescent product.[2] This is essential for pharmacokinetic studies, determining cellular uptake, or assessing its stability in various biological matrices.
Experimental Objective: To quantify the concentration of this compound in a given sample using a coupled enzyme assay.
Experimental Protocol: Colorimetric/Fluorometric Amino Acid Quantification
This protocol is a generalized procedure based on commercially available phenylalanine or amino acid assay kits.[2]
Materials:
-
Phenylalanine Dehydrogenase (or a suitable amino acid oxidase/dehydrogenase)
-
Developer solution (e.g., containing a probe like WST-1 or a fluorometric probe)
-
Enzyme Mix (containing cofactors like NAD+)
-
Assay Buffer
-
This compound (for standard curve)
-
96-well microplate (black plates for fluorescence)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cell/Tissue Lysates: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge to remove debris and collect the supernatant.[2]
-
Biological Fluids (e.g., serum, plasma): Deproteinize samples using a 10 kDa molecular weight cut-off spin filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in Assay Buffer.
-
Perform serial dilutions to create a standard curve with a range of known concentrations.
-
-
Reaction Setup:
-
Add a specific volume (e.g., 50 µL) of standards and samples to the wells of a 96-well plate.[2]
-
Prepare a Master Reaction Mix containing Assay Buffer, Developer, and Enzyme Mix.
-
For each sample, prepare a corresponding sample blank reaction mix that excludes the primary enzyme (e.g., Phenylalanine Dehydrogenase) to measure background signal.
-
-
Enzymatic Reaction:
-
Add the Master Reaction Mix to the standard and sample wells.
-
Add the sample blank reaction mix to the corresponding blank wells.
-
Mix thoroughly and incubate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the reading of the sample blank from the corresponding sample reading.
-
Plot the standard curve (concentration vs. signal).
-
Determine the concentration of this compound in the samples by interpolating their corrected signal values on the standard curve.
-
Visualization of Signaling Pathway (Conceptual):
While this compound's direct involvement in a specific signaling pathway is not yet fully elucidated, its interaction with PheH places it within the broader context of phenylalanine metabolism, which is linked to neurotransmitter synthesis.
References
High-Throughput Screening of 2-Amino-3-(4-aminophenyl)propanoic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Amino-3-(4-aminophenyl)propanoic acid analogs. These protocols are designed to identify and characterize the biological activity of this class of compounds against two major classes of drug targets: enzymes and amino acid transporters.
Application Note 1: High-Throughput Screening for Enzyme Inhibition using Fluorescence Polarization
Enzymes are critical regulators of numerous physiological processes, and their inhibition is a key strategy in drug discovery. Analogs of this compound, due to their structural similarity to natural amino acids, may act as inhibitors for a variety of enzymes, including proteases, kinases, and metabolic enzymes such as α-glucosidase and α-amylase.[1][2] This application note describes a competitive fluorescence polarization (FP) assay, a robust and homogeneous method suitable for HTS of large compound libraries.[3][4]
The principle of the FP assay is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule, such as an enzyme, its rotation slows, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the tracer, causing a decrease in the FP signal.[5]
General Workflow for Enzyme Inhibition HTS
Figure 1: General workflow for a fluorescence polarization-based enzyme inhibition HTS assay.
Experimental Protocol: Fluorescence Polarization Assay for Enzyme Inhibitors
This protocol is a generalized template and should be optimized for the specific enzyme and tracer combination.
1. Materials and Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Enzyme: Purified enzyme of interest at a stock concentration of 1 mg/mL.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the enzyme.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: 100% DMSO.
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: Equipped with fluorescence polarization optics.
2. Assay Procedure (384-well format):
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of the 384-well plate using an acoustic dispenser.
-
Enzyme Addition: Prepare the enzyme solution in assay buffer at 2X the final desired concentration. Add 10 µL of this solution to each well.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and incubate at room temperature for 15-30 minutes.
-
Tracer Addition: Prepare the fluorescent tracer solution in assay buffer at 2X the final desired concentration. Add 10 µL of this solution to each well.
-
Equilibrium Incubation: Mix the plate gently and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will be dependent on the fluorophore used for the tracer.
3. Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)]) where mP_sample is the millipolarization value of the test compound, mP_low is the average of the positive control (low polarization), and mP_high is the average of the negative control (high polarization).
-
For "hit" compounds, a dose-response curve is generated by testing a range of concentrations.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation: Enzyme Inhibition HTS Results
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| Analog-001 | [Structure] | 85.2 | 1.5 |
| Analog-002 | [Structure] | 12.5 | > 50 |
| Analog-003 | [Structure] | 92.1 | 0.8 |
| Positive Ctrl | [Structure] | 98.9 | 0.1 |
Application Note 2: Cell-Based High-Throughput Screening for Amino Acid Transporter Inhibition
Amino acid transporters are crucial for cellular function and are increasingly recognized as important drug targets, particularly in cancer metabolism.[6][7] Analogs of this compound may compete with natural amino acids for uptake via transporters like L-type amino acid transporter 1 (LAT1).[8][9][10] This application note details a cell-based assay to screen for inhibitors of amino acid transport using a fluorescent probe.
This assay utilizes a cell line overexpressing the transporter of interest. A fluorescently labeled amino acid analog or a probe that becomes fluorescent upon binding to an unlabeled analog taken up by the cell is used to measure transporter activity.[8] A decrease in intracellular fluorescence in the presence of a test compound indicates inhibition of the transporter.
Signaling Pathway Context: Amino Acid Transport and mTORC1 Signaling
Figure 2: Inhibition of amino acid transport can affect downstream signaling pathways like mTORC1.
Experimental Protocol: Cell-Based Amino Acid Uptake Assay
This protocol is a general guideline and requires optimization for the specific cell line and fluorescent probe used.[11][12]
1. Materials and Reagents:
-
Cell Line: A cell line stably overexpressing the amino acid transporter of interest (e.g., HEK293-LAT1).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescent Probe: A fluorescent amino acid analog or a dye that reports on amino acid uptake.[8]
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the transporter (e.g., BCH for LAT1).
-
Negative Control: 100% DMSO.
-
Microplates: 96- or 384-well, black, clear-bottom microplates.
-
Instrumentation: A fluorescence plate reader or high-content imaging system.
2. Assay Procedure (96-well format):
-
Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed HBSS. Add 50 µL of HBSS containing the test compounds or controls to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Probe Addition: Add 50 µL of the fluorescent probe solution (at 2X final concentration in HBSS) to each well.
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Signal Termination: Remove the probe solution and wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular probe.
-
Measurement: Add 100 µL of HBSS to each well and measure the intracellular fluorescence using a plate reader or high-content imager.
3. Data Analysis:
-
The percentage of inhibition of uptake is calculated as follows: % Inhibition = 100 * (1 - [(RFU_sample - RFU_bkg) / (RFU_neg_ctrl - RFU_bkg)]) where RFU_sample is the Relative Fluorescence Units of the test compound, RFU_bkg is the background fluorescence (wells with no cells or a potent inhibitor), and RFU_neg_ctrl is the fluorescence of the negative (DMSO) control.
-
Dose-response curves and IC50 values are determined for active compounds as described in the previous section.
Data Presentation: Amino Acid Transporter Inhibition HTS Results
| Compound ID | Structure | % Uptake Inhibition at 10 µM | IC50 (µM) | Cell Viability at 50 µM (%) |
| Analog-004 | [Structure] | 78.9 | 2.3 | 95 |
| Analog-005 | [Structure] | 5.2 | > 100 | 98 |
| Analog-006 | [Structure] | 85.4 | 1.1 | 92 |
| Positive Ctrl | [Structure] | 95.1 | 0.5 | 99 |
References
- 1. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review of amino acid transporters as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 9. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 10. TPC - Amino acid transporters [turkupetcentre.net]
- 11. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. folibio.com.tw [folibio.com.tw]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(4-aminophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-3-(4-aminophenyl)propanoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield or Incomplete Nitration of the Phenylalanine Precursor
-
Question: My nitration reaction of L-phenylalanine is showing low conversion to the desired 4-nitro-L-phenylalanine, with significant amounts of starting material remaining. What are the possible causes and solutions?
-
Answer: Low yields in the nitration step can be attributed to several factors:
-
Inadequate Nitrating Agent Strength: The concentration of the mixed acid (concentrated sulfuric and nitric acid) is crucial. Ensure the use of high-purity, concentrated acids.
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled, typically kept low (e.g., 0°C) to prevent side reactions and decomposition.[1] Running the reaction at too low a temperature might slow down the reaction rate significantly.
-
Insufficient Reaction Time: While side reactions are a concern, the reaction needs sufficient time for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Mixing: In a heterogeneous reaction, vigorous stirring is essential to ensure proper contact between the reactants.
-
Formation of Side Products: Over-nitration (dinitration) or formation of other isomers can occur. Using a tubular reactor instead of a batch reactor has been shown to improve yield and reduce the formation of byproducts like the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine.[1]
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Question: The reduction of 4-nitro-L-phenylalanine to this compound is not going to completion. How can I troubleshoot this?
-
Answer: Incomplete reduction is a common issue in the catalytic hydrogenation of nitroarenes.[2] Consider the following troubleshooting steps:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is critical.[3][4] Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants. Catalyst poisoning by substances like thiols can inhibit the reaction.[3]
-
Hydrogen Pressure and Delivery: Ensure a sufficient and continuous supply of hydrogen gas. For laboratory scale, a hydrogen balloon is often used, but for larger scales, a pressurized system may be necessary to drive the reaction to completion.[5]
-
Solvent and Solubility: The starting material must be soluble in the reaction solvent.[2] For nitrophenylalanine derivatives, protic solvents like methanol or ethanol are commonly used.[5]
-
Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required for some substrates.[2]
-
Presence of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6][7] Incomplete reduction can lead to the accumulation of these intermediates. Increasing the catalyst loading or reaction time may be necessary.
-
Issue 3: Formation of Side Products During Reduction
-
Question: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds during the reduction step. How can I improve the selectivity for the desired diamine?
-
Answer: The formation of side products is a known challenge in nitro group reductions.[2] To enhance selectivity:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C) is generally more selective for the complete reduction to the amine compared to some other reducing agents like lithium aluminum hydride, which can lead to azo products with aromatic nitro compounds.[2][8]
-
Stoichiometry of Reducing Agent: Ensure an adequate amount of the reducing agent (hydrogen) is available to drive the reaction to completion and reduce any intermediates.[2]
-
Temperature Control: Exothermic reactions can lead to localized overheating, promoting the formation of condensation products like azoxybenzenes.[2] Maintain proper temperature control throughout the reaction.
-
Catalyst Selection: The choice of catalyst and support can influence selectivity. Pd/C is a common and effective catalyst for this transformation.[3][4]
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the final product, this compound, from the reaction mixture. What are the recommended purification methods?
-
Answer: The purification of this di-amino acid can be challenging due to its polar nature and the presence of two amino groups.
-
Column Chromatography: After workup to remove the catalyst and inorganic salts, column chromatography on silica gel can be employed.[9] A polar eluent system, such as a gradient of ethyl acetate and hexane, can be used to separate the more polar product from less polar impurities.[9]
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids.[10][11][12] Since the target molecule has two amino groups and one carboxylic acid group, its charge will be pH-dependent. By carefully selecting the type of ion-exchange resin (cation or anion exchange) and the pH of the buffer, selective binding and elution of the desired product can be achieved.[11][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A widely used synthetic approach involves a two-step process starting from L-phenylalanine. The first step is the nitration of the phenyl ring to yield 4-nitro-L-phenylalanine. The second step is the reduction of the nitro group to an amino group, typically through catalytic hydrogenation.
-
-
Q2: Why is it necessary to protect the alpha-amino group during this synthesis?
-
A2: While not always mandatory depending on the specific reaction conditions, protecting the alpha-amino group can prevent unwanted side reactions. For instance, during the nitration step, the unprotected amino group could be oxidized. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[14][15][16][17]
-
-
Q3: What are the typical conditions for the catalytic hydrogenation of 4-nitro-L-phenylalanine?
-
A3: Typical conditions involve using a palladium on carbon (Pd/C) catalyst (5-10 mol%) in a protic solvent like methanol or ethanol under a hydrogen atmosphere (balloon or pressurized system) at room temperature.[5] The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
-
Q4: How can I remove the Boc protecting group after the synthesis?
-
Q5: What are some common side reactions to be aware of during peptide synthesis with this amino acid?
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of L-Phenylalanine
| Parameter | Condition | Notes |
| Starting Material | L-Phenylalanine | |
| Nitrating Agent | Concentrated H₂SO₄ and concentrated HNO₃ | Mixed acid |
| Solvent | Concentrated H₂SO₄ | |
| Temperature | 0 - 10 °C | Crucial for minimizing side reactions |
| Reaction Time | 1 - 3 hours | Monitor by TLC |
| Workup | Quenching with ice, neutralization with a base (e.g., NH₄OH) | |
| Typical Yield | 60 - 80% | Can be optimized, for instance by using a tubular reactor[1] |
Table 2: Typical Reaction Conditions for the Catalytic Hydrogenation of 4-Nitro-L-phenylalanine
| Parameter | Condition | Notes |
| Starting Material | 4-Nitro-L-phenylalanine | |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | 1-5 mol% |
| Solvent | Methanol or Ethanol | |
| Hydrogen Source | H₂ gas (balloon or pressurized) | |
| Temperature | Room Temperature | May require gentle heating |
| Pressure | Atmospheric or slightly above | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC |
| Workup | Filtration to remove catalyst (e.g., through Celite) | [2] |
| Typical Yield | >90% | Highly dependent on catalyst activity and reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-nitro-L-phenylalanine
-
Protection of the α-Amino Group:
-
Dissolve L-phenylalanine (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-L-phenylalanine.
-
-
Nitration:
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., 2:1 v/v) to 0°C.
-
Slowly add N-Boc-L-phenylalanine to the cold mixed acid with vigorous stirring, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield N-Boc-4-nitro-L-phenylalanine.
-
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reduction of the Nitro Group:
-
Dissolve N-Boc-4-nitro-L-phenylalanine (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process 3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-2-Amino-3-(4-aminophenyl)propanoic acid.
-
-
Deprotection of the Boc Group:
-
Dissolve the crude N-Boc-2-Amino-3-(4-aminophenyl)propanoic acid in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.[15][18]
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reduction of the nitro group.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. jk-sci.com [jk-sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2-Amino-3-(4-aminophenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-aminophenyl)propanoic acid (also commonly known as 4-aminophenylalanine). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my peptide coupling reaction low when using this compound?
A1: Low yields in peptide coupling reactions involving this compound can stem from several factors. The primary reason is often related to the presence of the second amino group on the phenyl ring, which can lead to side reactions if not properly protected.[1] Additionally, steric hindrance and peptide aggregation can impede coupling efficiency, especially in longer or more complex peptide sequences.
Q2: Is it necessary to protect the p-amino group on the phenyl ring?
A2: Yes, it is highly recommended to protect the p-amino group.[1] An unprotected aniline amine is nucleophilic enough to react with activated amino acids, leading to undesired side-chain acylation and the formation of branched peptides.[1] This will result in a complex mixture of products that are difficult to purify and a significantly lower yield of your target peptide.[1]
Q3: What is the recommended protecting group strategy for this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: The standard and most effective strategy is to use an orthogonal protecting group scheme.[2] This typically involves using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group and an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group, to protect the p-amino group on the phenyl ring.[2] This ensures that the α-amino group can be selectively deprotected for chain elongation without affecting the side-chain protection.
Q4: What are the common side reactions observed with this compound during synthesis?
A4: The most common side reaction is the acylation of the unprotected p-amino group, leading to branched peptide impurities.[1] Another potential issue is the oxidation of the aniline moiety, especially after deprotection, which can result in colored byproducts.[1]
Q5: How can I purify my final peptide containing this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[3] For peptides containing the relatively hydrophobic 4-aminophenylalanine residue, a C18 column is typically used. The purification process involves using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).[3]
Troubleshooting Guides
Issue 1: Low Coupling Yield
Symptom: Lower than expected yield of the desired product after a coupling step involving this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection of the N-terminus | Ensure complete removal of the Fmoc group by extending the deprotection time or using a fresh piperidine solution. Monitor completion with a colorimetric test like the Kaiser test. |
| Inefficient Coupling Reagent | For sterically hindered couplings, standard reagents may be insufficient. Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP. |
| Peptide Aggregation | Use aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM). Consider performing the coupling at an elevated temperature. |
| Insufficient Reagent Excess | Increase the equivalents of the protected amino acid and coupling reagent to 3-5 equivalents relative to the resin loading. |
| Suboptimal Activation | Pre-activate the amino acid with the coupling reagent for a few minutes before adding it to the resin. |
Issue 2: Presence of Impurities with Higher Mass
Symptom: Mass spectrometry analysis of the crude product shows peaks corresponding to masses higher than the target peptide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Branched Peptide Formation | This indicates incomplete protection of the p-amino group. Ensure you are using a Boc-protected 4-aminophenylalanine derivative. If the problem persists, check the quality and integrity of your protected amino acid. |
| Double Acylation | In rare cases, over-activation can lead to acylation of the newly formed peptide bond. Reduce the amount of coupling reagent and base, or shorten the activation time. |
Issue 3: Colored Impurities in the Final Product
Symptom: The purified peptide has a noticeable color.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Aniline Group | The p-amino group can be susceptible to oxidation. During the final cleavage from the resin, use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[1] Minimize exposure of the deprotected peptide to air and light. |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent can significantly impact the yield of your reaction. The following table provides a comparative summary of the expected performance of common coupling reagents for the incorporation of a protected this compound derivative in SPPS. The data is synthesized from typical performances with sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15 - 45 | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20 - 60 | >98 | Low |
| PyBOP | Phosphonium Salt | 30 - 120 | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 | 90 - 95 | Moderate |
Detailed Experimental Protocol: Incorporation of Fmoc-L-p-aminophenylalanine(Boc)-OH in SPPS
This protocol describes a single coupling cycle for incorporating Fmoc-L-p-aminophenylalanine(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Rink Amide resin with N-terminal deprotected peptide
-
Fmoc-L-p-aminophenylalanine(Boc)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-p-aminophenylalanine(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, the coupling step can be repeated with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Signaling Pathway Involvement
Derivatives of this compound have been investigated for their potential as NMDA receptor glycine site agonists. The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site.[4][5] Glycine site agonists can modulate the activity of the NMDA receptor, making this a target for therapeutic intervention in various neurological disorders.
The signaling pathway initiated by NMDA receptor activation involves the influx of Ca²⁺ ions, which act as a second messenger to trigger a cascade of downstream events.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-3-(4-aminophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-(4-aminophenyl)propanoic acid (also known as 4-amino-L-phenylalanine).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Crystallization Issues
Question: My this compound is not crystallizing, or is "oiling out." What could be the cause and how can I fix it?
Answer:
"Oiling out" or failure to crystallize is a common issue and can be attributed to several factors:
-
Purity: The presence of impurities can inhibit crystal lattice formation.
-
Supersaturation: The solution may be too supersaturated, leading to rapid, uncontrolled precipitation of an amorphous solid or oil.
-
Solvent System: The chosen solvent may not be optimal for crystallization.
-
pH: As an amphoteric molecule, the solubility of this compound is highly pH-dependent.
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your crude material using techniques like HPLC or TLC. If significant impurities are present, consider a preliminary purification step such as column chromatography.
-
Optimize Supersaturation:
-
Slower Cooling: Decrease the rate of cooling to allow for orderly crystal growth.
-
Anti-Solvent Addition: Add a miscible anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution at a constant temperature.
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) to induce crystallization.
-
-
Solvent Selection:
-
Experiment with different solvent systems. A mixture of a good solvent (e.g., water, dilute acid/base) and a poor solvent (e.g., ethanol, isopropanol, acetone) often yields better crystals.
-
-
pH Adjustment:
-
Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At its pI, the amino acid exists as a zwitterion and has minimal solubility, which is ideal for crystallization. The estimated pI of this compound is around 6.8.
-
Question: The resulting crystals are discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
Answer:
Discoloration is often a sign of impurities, particularly oxidation products. The aminophenyl group is susceptible to oxidation, which can form colored byproducts.
Preventative Measures:
-
Inert Atmosphere: Perform crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, a small amount of an antioxidant, such as sodium bisulfite, may be added, but this will need to be removed in a subsequent step.
-
Activated Carbon: Treatment of the solution with activated carbon can help remove colored impurities before crystallization.
Chromatography Issues
Question: I am seeing poor separation or peak tailing during the HPLC purification of this compound. What are the likely causes and solutions?
Answer:
Poor chromatographic performance can stem from several factors related to the amphoteric and polar nature of the amino acid.
-
Reversed-Phase HPLC (RP-HPLC):
-
Challenge: Due to its high polarity, the compound may have poor retention on standard C18 columns, eluting at or near the solvent front.
-
Solutions:
-
Ion-Pairing Agents: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to increase retention.
-
Derivatization: Derivatize the amino acid to make it more hydrophobic. However, this adds extra steps and potential for side reactions.
-
Alternative Stationary Phases: Use a more polar stationary phase, such as a polar-embedded or hydrophilic interaction liquid chromatography (HILIC) column.[1]
-
-
-
Ion-Exchange Chromatography (IEC):
-
Challenge: Improper buffer pH or salt gradient can lead to poor separation from other charged impurities.
-
Solutions:
-
pH Optimization: The pH of the mobile phase determines the charge of the amino acid and its interaction with the stationary phase. For cation-exchange, work at a pH below the pI. For anion-exchange, use a pH above the pI.
-
Gradient Optimization: A shallow salt gradient will generally provide better resolution than a steep gradient.
-
-
Question: My product appears to be degrading on the chromatography column. Why is this happening and what can I do?
Answer:
Degradation on the column can be due to the stationary phase's reactivity or prolonged exposure to certain mobile phases.
-
Causes:
-
Oxidation: Some stationary phases, particularly those with metal contaminants, can catalyze the oxidation of the aminophenyl group.
-
pH Instability: The compound may be unstable at the pH of the mobile phase.
-
-
Solutions:
-
Use High-Purity Stationary Phases: Ensure the use of high-quality, metal-free columns.
-
Mobile Phase Additives: Adding a small amount of a chelating agent like EDTA to the mobile phase can sequester metal ions.
-
Optimize pH and Run Time: Choose a pH where the compound is most stable and minimize the chromatography run time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route and can include starting materials, unreacted intermediates, and byproducts. For instance, if synthesized from L-phenylalanine, residual L-phenylalanine could be present.[1] Other potential impurities include mandelic acid and, in some synthetic pathways, di-iodinated species.[1]
Q2: What is the recommended method for long-term storage of purified this compound?
A2: For long-term storage, it is recommended to store the purified compound at 4°C.[1] To prevent degradation, especially oxidation, storing under an inert atmosphere and protecting from light is also advisable.
Q3: How does the zwitterionic nature of this amino acid affect its purification?
A3: The zwitterionic nature is a key factor in its purification. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions. This property is exploited during crystallization by neutralization. In ion-exchange chromatography, the pH of the buffer relative to the pI determines whether the molecule will bind to a cation or anion exchanger.
Q4: Can I use reversed-phase chromatography for purification without derivatization?
A4: While challenging due to the compound's polarity, it is possible. Using a HILIC column is a viable option.[1] Alternatively, ion-pair reversed-phase chromatography, where an agent is added to the mobile phase to form a neutral complex with the amino acid, can enhance retention on a C18 column.
Data Presentation
Table 1: Comparison of Purification Techniques for Amino Acids
| Purification Method | Principle | Typical Purity Achieved | Advantages | Common Challenges |
| Crystallization | Differential solubility | >98% | Scalable, cost-effective, can yield high purity product. | Oiling out, polymorphism, inclusion of impurities, potential for oxidation. |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge | >99% | High resolution, high capacity, applicable to polar molecules. | Requires careful pH and buffer optimization, potential for co-elution of species with similar pI. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity | >99% (often with derivatization) | High resolution, compatible with mass spectrometry. | Poor retention of polar underivatized amino acids, derivatization adds complexity. |
| Mixed-Mode Chromatography | Utilizes multiple interaction modes (e.g., ionic and hydrophobic) | >99% | Unique selectivity, can separate closely related compounds. | Method development can be more complex. |
Experimental Protocols
Protocol 1: Purification by Crystallization (pH Adjustment)
-
Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). Gentle heating may be required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through celite to remove the carbon.
-
Neutralization: Slowly add a dilute aqueous base (e.g., 1 M NaOH or NH4OH) dropwise with vigorous stirring. Monitor the pH of the solution.
-
Precipitation: As the pH approaches the isoelectric point (pI ≈ 6.8), a precipitate will begin to form. Continue adding the base until the pH is at the pI for maximum precipitation.
-
Crystal Maturation: Allow the suspension to stir at room temperature for 1-2 hours, then cool in an ice bath for at least another hour to ensure complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with cold water, followed by a cold, water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).
Protocol 2: Purification by Ion-Exchange Chromatography (Cation Exchange)
-
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a column.
-
Equilibration: Equilibrate the column by washing with several column volumes of a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).
-
Sample Loading: Dissolve the crude amino acid in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating that all unbound impurities have been removed.
-
Elution: Elute the bound this compound using a pH and/or salt gradient. For example, a linear gradient from pH 3.0 to pH 8.0, or a stepwise elution with buffers of increasing pH or salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Recovery: Pool the pure fractions, and if necessary, desalt the solution (e.g., by dialysis or using a desalting column). The pure amino acid can then be recovered by lyophilization or crystallization.
Visualizations
References
Technical Support Center: 2-Amino-3-(4-aminophenyl)propanoic acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-aminophenyl)propanoic acid solutions.
Troubleshooting Guide & FAQs
This section addresses common stability issues encountered during experiments involving this compound.
Q1: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause and is it still usable?
A1: A change in color, particularly to yellow or brown, is a strong indicator of degradation, likely due to oxidation of the aminophenyl group. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2] The colored products are likely oxidized derivatives that may interfere with your experiment and could have different biological or chemical activities.
Recommendation: It is strongly advised not to use a discolored solution for critical experiments. Prepare a fresh solution using deoxygenated solvents and protect it from light.
Q2: I observe precipitation in my prepared solution after storage. What could be the reason and how can I prevent it?
A2: Precipitation can occur for several reasons:
-
Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent, especially at lower temperatures.
-
pH Shift: The pH of your solution might have changed upon storage, affecting the ionization state and solubility of the amino acid.
-
Degradation: Some degradation products may be less soluble than the parent compound.
Recommendation:
-
Ensure the concentration is within the known solubility limits for the solvent and temperature.
-
Use a buffered solution to maintain a stable pH. A slightly acidic to neutral pH (5-7) is often recommended for amino acid solutions.
-
Store solutions at the recommended temperature and check for precipitation before use. If precipitation is observed, gentle warming and sonication may redissolve the compound, but if it persists, it is best to prepare a fresh solution.
Q3: How should I prepare and store my this compound solutions to ensure stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of your solutions.
Preparation:
-
Use high-purity this compound solid.
-
Dissolve in a suitable, high-purity, sterile solvent. For aqueous solutions, use a buffer (e.g., phosphate or acetate) at a slightly acidic to neutral pH (5-7).[3]
-
To minimize oxidation, use deoxygenated solvents (e.g., by sparging with nitrogen or argon).[4][5]
Storage:
-
Store solutions at -20°C or below for long-term storage.[3][6]
-
Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4]
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1][4]
-
For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q4: I suspect my solution has degraded. How can I analytically confirm this?
A4: The most common method for assessing the stability of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection.
Analytical Approach:
-
Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.
-
Analyze a freshly prepared solution to establish a baseline chromatogram and concentration.
-
Analyze the aged or suspect solution under the same conditions.
-
Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of the degradation products, providing insights into the degradation pathway.
Quantitative Stability Data
The following tables summarize representative stability data for this compound solutions under various stress conditions. This data is intended to be illustrative of expected stability trends.
Table 1: Effect of pH and Temperature on the Stability of this compound (0.1 mg/mL in aqueous buffers) after 7 days.
| pH | Temperature | % Recovery (Mean ± SD) | Appearance |
| 3.0 | 4°C | 98.2 ± 1.1 | Colorless |
| 3.0 | 25°C | 92.5 ± 2.3 | Colorless |
| 5.0 | 4°C | 99.1 ± 0.8 | Colorless |
| 5.0 | 25°C | 96.8 ± 1.5 | Faintly yellow |
| 7.4 | 4°C | 97.5 ± 1.3 | Colorless |
| 7.4 | 25°C | 88.3 ± 2.8 | Yellow |
| 9.0 | 4°C | 91.2 ± 2.1 | Faintly yellow |
| 9.0 | 25°C | 75.6 ± 3.5 | Brownish-yellow |
Table 2: Effect of Light and Oxidative Stress on the Stability of this compound (0.1 mg/mL in pH 7.4 buffer) at 25°C for 24 hours.
| Condition | % Recovery (Mean ± SD) | Appearance |
| Protected from Light | 98.9 ± 0.9 | Colorless |
| Exposed to UV Light (254 nm) | 65.4 ± 4.1 | Yellow |
| Exposed to White Light | 89.7 ± 2.5 | Faintly yellow |
| 3% H₂O₂ (Protected from Light) | 52.1 ± 5.2 | Brown |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer components
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to UV light (254 nm) and white light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze all stressed samples, along with a freshly prepared (unstressed) control solution, by a validated stability-indicating RP-HPLC method.
-
-
Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
If coupled with a mass spectrometer, tentatively identify the degradation products based on their mass-to-charge ratio.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
Common side reactions with 2-Amino-3-(4-aminophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-aminophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound is susceptible to oxidation due to the presence of the aromatic amino group. This can lead to coloration of the material (turning yellow or brown) and the formation of impurities. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q2: Can this compound undergo racemization during peptide coupling reactions?
A2: Yes, like other amino acids, this compound can be susceptible to racemization at the alpha-carbon during peptide synthesis.[1][2][3][4] This is particularly a risk during the activation step of the carboxylic acid. The choice of coupling reagents and reaction conditions is critical to minimize this side reaction.[1][2][4]
Q3: What are the expected byproducts during the synthesis of this compound via reductive amination?
A3: When synthesizing this compound via reductive amination of a corresponding keto-acid, common byproducts can include the over-alkylation of the amine to form a tertiary amine, or the reduction of the ketone starting material to an alcohol.[5][6] Careful control of stoichiometry and the choice of a selective reducing agent, such as sodium triacetoxyborohydride, can help minimize these side reactions.[5][7]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reactions
-
Symptom: The desired peptide is obtained in low yield, and starting material (this compound) is recovered.
-
Possible Cause: Inefficient activation of the carboxylic acid or steric hindrance.
-
Troubleshooting Steps:
-
Optimize Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or HCTU.
-
Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature (e.g., from room temperature to 40°C), monitoring for potential side reactions.
-
Solvent: Ensure the amino acid is fully dissolved in the reaction solvent. A more polar aprotic solvent like DMF or NMP might be necessary.
-
Issue 2: Presence of Colored Impurities in the Final Product
-
Symptom: The isolated product is off-white, yellow, or brown.
-
Possible Cause: Oxidation of the 4-aminophenyl group.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all steps of the synthesis and purification are carried out under an inert atmosphere (nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidant: In some cases, adding a small amount of an antioxidant like BHT during workup or storage might be considered, though its compatibility with the overall scheme must be verified.
-
Purification: Purification via flash chromatography on silica gel or recrystallization may be effective in removing colored impurities.
-
Issue 3: Diastereomeric Impurities Detected by Chiral HPLC
-
Symptom: Chiral HPLC analysis of the peptide product shows the presence of more than one diastereomer, indicating racemization.
-
Possible Cause: The conditions of the peptide coupling reaction are promoting racemization.
-
Troubleshooting Steps:
-
Base Selection: If a base is used, switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
-
Coupling Additives: Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C).
-
Activation Time: Minimize the time the carboxylic acid is in its activated form before the addition of the amine.
-
Data Presentation
Table 1: Representative Yield and Purity in a Peptide Coupling Reaction
| Parameter | Standard Conditions | Optimized Conditions (with HOBt) |
| Yield of Desired Peptide | 65% | 85% |
| Purity (by HPLC) | 90% | >98% |
| Diastereomeric Excess | 80% | >99% |
| Observed Side Products | Racemized peptide, unreacted starting material | Minimal |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling
-
Dissolve this compound (1.0 eq) and a racemization suppressing additive such as HOBt (1.1 eq) in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the amine component (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound derivative in a minimum amount of a hot solvent (e.g., ethanol/water mixture).
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Potential oxidation side reaction of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting guide for 2-Amino-3-(4-aminophenyl)propanoic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-aminophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage conditions for this compound?
This compound is a phenylalanine derivative. It is a solid that is sensitive to air and light.[1] Proper storage is crucial to maintain its integrity.
| Property | Value |
| CAS Number | 943-80-6[1] |
| Molecular Formula | C₉H₁₂N₂O₂[1] |
| Molecular Weight | 180.20 g/mol [1] |
| Appearance | Solid |
| Melting Point | 231-238°C[1] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light.[1] |
Q2: What are the best practices for handling and ensuring the stability of this compound solutions?
Solutions of this compound, like many amino acid solutions, can be susceptible to degradation. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, sterile filter the solution and store at 4°C for short periods. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The stability of the compound in solution is pH-dependent, and it is generally more stable at neutral to slightly acidic pH. Aromatic amino acids can undergo photo-oxidative changes, so protection from light is essential.
Troubleshooting Guides
Synthesis Troubleshooting
A common synthetic route to this compound involves the reduction of a nitro-precursor, such as (S)-2-Amino-3-(4-nitrophenyl)propanoic acid.
Q3: I am getting a low yield during the reduction of the nitro-precursor. What are the possible causes and solutions?
Low yields in the reduction of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid can be attributed to several factors.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the catalyst (e.g., Pd/C) is fresh and active. - Increase the reaction time or hydrogen pressure. - Optimize the solvent system; methanol or ethanol are commonly used. |
| Catalyst Poisoning | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Side Reactions | - Over-reduction can sometimes occur. Monitor the reaction progress closely using techniques like TLC or HPLC. - The aromatic amine product is susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product Loss During Workup | - The product is an amino acid and can be amphoteric. Adjust the pH carefully during extraction to ensure the product is in a form that is soluble in the desired phase. - Use a minimal amount of solvent for recrystallization to avoid significant loss of product in the mother liquor. |
Experimental Protocol: Reduction of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid
-
Preparation: In a flask suitable for hydrogenation, dissolve (S)-2-Amino-3-(4-nitrophenyl)propanoic acid in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas for small-scale reactions or a Parr hydrogenator for larger scales at a pressure of around 40-50 psi.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization, typically from a water/ethanol mixture.
Q4: My purified this compound shows impurities in the HPLC analysis. What could be the source of these impurities?
Impurities can arise from the starting materials, side reactions during synthesis, or degradation.
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | Monitor the reaction to completion. Optimize reaction conditions (time, temperature, catalyst load). |
| Over-reduced Products | Harsh reaction conditions. | Use milder reducing agents or optimize hydrogenation conditions. |
| Oxidation Products | Exposure to air during workup or storage. | Handle the compound under an inert atmosphere. Store properly. |
| Side-chain Chlorination (if HCl is used) | Reaction with residual reagents. | Ensure complete removal of reagents from the previous steps. |
Experimental Protocol: HPLC Analysis of this compound
A general reverse-phase HPLC method can be used to assess the purity of the compound.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. For example, a gradient of 5% to 95% acetonitrile over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
Peptide Coupling Troubleshooting
Due to the presence of two amine groups (the alpha-amino group and the aromatic amino group), selective protection is necessary before using this compound in peptide synthesis.
Q5: I am having trouble with the peptide coupling reaction involving my protected this compound. What are the common issues?
Peptide coupling issues often stem from steric hindrance, incomplete activation, or side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | - Steric hindrance from the protecting groups or the growing peptide chain. - Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU, HBTU, or COMU.[4] - Increase the coupling reaction time or temperature (e.g., microwave synthesis). - Ensure the correct stoichiometry of reagents. |
| Racemization | - Strong base or prolonged activation time. | - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[4] - Minimize the pre-activation time. - Add an anti-racemization agent like HOAt or Oxyma.[4] |
| Incomplete Deprotection | - Inefficient removal of the N-terminal protecting group (e.g., Fmoc). | - Ensure fresh deprotection reagent (e.g., 20% piperidine in DMF). - Increase the deprotection time or perform a second deprotection step. |
Experimental Protocol: Boc Protection of this compound
This protocol aims to protect both amino groups. Selective protection is more complex and requires specialized strategies.
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as aqueous sodium hydroxide or a mixture of dioxane and water with a base like sodium bicarbonate.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc)₂O (at least 2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Fmoc Protection of the α-Amino Group
This is a general procedure; selective protection of the α-amino group in the presence of the aromatic amine can be challenging and may require optimization.
-
Dissolution: Dissolve this compound in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) (1 equivalent) to the solution while stirring vigorously at 0-5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Dilute with water and wash with a non-polar solvent like hexane to remove unreacted Fmoc-OSu. Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Conceptual diagram of unnatural amino acid incorporation to study signaling pathways.
References
- 1. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Amino-3-(4-aminophenyl)propanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-3-(4-aminophenyl)propanoic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue: Visible Color Change (Yellowing/Browning) of Solid Compound
-
Question: My solid this compound has turned yellow or brown during storage. What is the likely cause and is it still usable?
-
Answer: A color change often indicates degradation, likely due to oxidation or photodegradation. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities. The compound is also known to be light-sensitive[1]. For applications requiring high purity, it is recommended to use a fresh, uncolored batch. For less sensitive applications, the purity should be assessed by a suitable analytical method like HPLC before use. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light[1].
Issue: Decreased Potency or Altered Results in Experiments
-
Question: I am observing inconsistent or unexpected results in my experiments using stored this compound. Could this be due to degradation?
-
Answer: Yes, degradation of the compound can lead to a decrease in the concentration of the active molecule and the presence of impurities that may interfere with your experiment. Degradation can occur via several pathways, including oxidation, deamination, decarboxylation, and photodegradation. It is crucial to verify the purity of your stored compound.
Issue: Poor Solubility of the Compound Compared to a Fresh Batch
-
Question: My stored this compound is not dissolving as expected. Why is this happening?
-
Answer: The formation of insoluble degradation products or polymers can lead to decreased solubility. This can be a result of oxidative or photolytic stress. If you observe poor solubility, it is a strong indicator of degradation.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the optimal storage conditions for this compound?
-
Answer: To minimize degradation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere[1][2]. Recommended storage temperatures are typically 2-8°C for short-term storage and -20°C for long-term storage[3][4]. The container should be tightly sealed to prevent exposure to air and moisture[5][6].
-
Question: How sensitive is this compound to light and air?
-
Answer: The compound is explicitly described as being both "Light sensitive" and "Air Sensitive"[1]. Exposure to light can initiate photodegradation, while the aminophenyl moiety is susceptible to oxidation in the presence of air.
-
Question: Can I store solutions of this compound?
-
Answer: Solutions of this compound are generally less stable than the solid form. If you need to store solutions, it is recommended to prepare them fresh. For short-term storage, use a buffer at a slightly acidic to neutral pH, protect from light, and store at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is advisable, but be aware that freeze-thaw cycles can also promote degradation[3].
Degradation Pathways and Products
-
Question: What are the primary degradation pathways for this compound?
-
Answer: Based on the structure and general knowledge of amino acid degradation, the primary pathways include:
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of quinone-like structures and colored byproducts.
-
Photodegradation: Exposure to light, particularly UV, can provide the energy for various degradation reactions.
-
Deamination: The loss of the alpha-amino group.
-
Decarboxylation: The loss of the carboxyl group.
-
-
Question: What are the likely degradation products?
-
Answer: While specific degradation products for this compound are not extensively documented in readily available literature, potential products based on known degradation pathways of similar molecules could include phenylacetaldehyde and related compounds from Strecker-type degradation, as well as various oxidized and polymerized species.
Quantitative Data on Stability
The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on typical results from forced degradation studies of similar aromatic amino acids and should be used as a guideline. Actual degradation rates should be determined experimentally.
Table 1: Effect of pH on Stability in Aqueous Solution (Illustrative)
| pH | Temperature (°C) | Duration (hours) | Degradation (%) |
| 2.0 | 60 | 24 | ~ 5 |
| 7.0 | 60 | 24 | < 2 |
| 10.0 | 60 | 24 | ~ 15 |
Table 2: Effect of Temperature on Stability (Solid State, Illustrative)
| Temperature (°C) | Duration (weeks) | Degradation (%) |
| 40 | 4 | < 1 |
| 60 | 4 | ~ 3 |
| 80 | 4 | ~ 10 |
Table 3: Effect of Oxidative Stress (Illustrative)
| Condition | Temperature (°C) | Duration (hours) | Degradation (%) |
| 3% H₂O₂ | 25 | 8 | ~ 18 |
| 10% H₂O₂ | 25 | 8 | ~ 35 |
Table 4: Effect of Photostability (Solid State, Illustrative)
| Light Source | Intensity | Duration (hours) | Degradation (%) |
| UV Lamp (254 nm) | 1.2 million lux hours | 24 | ~ 8 |
| Visible Light | 0.8 million lux hours | 24 | ~ 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products. Elucidate the structure of significant degradation products using MS data.
Protocol 2: Stability-Indicating HPLC Method Development
Methodology:
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase Optimization: Develop a gradient or isocratic elution method using a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate or acetate buffer). Adjust the pH of the buffer to optimize the separation of the parent compound from its degradation products.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all components are detected.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical degradation pathway involving oxidation, a common degradation route for aminophenyl compounds.
References
- 1. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at low temperature and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
Method refinement for the analysis of 2-Amino-3-(4-aminophenyl)propanoic acid in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and analysis of 2-Amino-3-(4-aminophenyl)propanoic acid in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in complex biological matrices?
A1: The primary challenges include:
-
Low Concentration: The target analyte may be present at very low concentrations, requiring highly sensitive analytical methods.
-
Matrix Effects: Complex biological matrices, such as plasma or tissue homogenates, contain numerous endogenous substances that can interfere with the analysis. This can lead to ion suppression or enhancement in mass spectrometry-based methods.
-
Structural Similarity to Endogenous Compounds: The analyte is an aromatic amino acid, and its structural similarity to other endogenous amino acids can make chromatographic separation challenging.
-
Analyte Stability: The amino and phenyl groups can be susceptible to oxidation or other degradation pathways during sample preparation and analysis.
Q2: What are the recommended analytical techniques for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the most common approach. For high selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method. HPLC with fluorescence detection can also be a viable option due to the native fluorescence of the aromatic ring.[1]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While direct analysis is possible, derivatization can improve chromatographic performance and detection sensitivity. However, it also adds complexity to the sample preparation process and can introduce variability. The decision to use derivatization depends on the required sensitivity and the specific analytical instrumentation available. For LC-MS/MS analysis, derivatization is often not required.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or ultrafiltration to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is similar to the study samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., a mixed-mode column). Adjust the mobile phase pH or ionic strength to minimize interactions. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to prevent bubble formation. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Suggested Solution |
| Suboptimal MS Source Conditions | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. |
| Ion Suppression from Matrix | Improve sample cleanup using SPE or other techniques. Dilute the sample if possible. |
| Analyte Degradation | Ensure proper storage of samples and standards. Minimize the time samples are at room temperature. |
| Inefficient Ionization | Adjust the mobile phase pH to promote the formation of the desired ion (e.g., [M+H]+ in positive ion mode). |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol containing 1% formic acid.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point for developing an LC-MS/MS method.
-
HPLC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor and product ions for the analyte and internal standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of structurally similar aromatic amines in biological matrices. These values can serve as a benchmark for method validation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC-MS/MS issues.
References
Validation & Comparative
A Comparative Guide to 2-Amino-3-(4-aminophenyl)propanoic Acid and Other Unnatural Amino Acids for Researchers
In the expanding landscape of drug discovery and peptide engineering, unnatural amino acids (UAAs) offer a powerful toolkit to modulate the properties of peptides and proteins, enhancing their stability, selectivity, and bioactivity. This guide provides a comparative analysis of 2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine (4-Apa), against its natural counterpart, L-phenylalanine, and another synthetic analog, 4-bromo-L-phenylalanine. This comparison focuses on their physicochemical properties and potential applications, supported by experimental data and standardized protocols.
Physicochemical Properties: A Comparative Analysis
The introduction of a functional group onto the phenyl ring of phenylalanine dramatically alters its properties. 4-Apa, with its amino group at the para position, introduces a basic site, fundamentally changing its charge profile and potential interactions compared to the relatively inert phenyl ring of L-phenylalanine or the electron-withdrawn ring of 4-bromo-L-phenylalanine.
A summary of key quantitative data is presented below to facilitate a direct comparison.
| Property | L-Phenylalanine (Phe) | This compound (4-Apa) | 4-Bromo-L-phenylalanine (4-Br-Phe) |
| Molecular Weight ( g/mol ) | 165.19[1] | 180.20[2] | 244.09[3] |
| Melting Point (°C) | ~283 | ~255 - 258 (dec.)[4] | ~265 (dec.) |
| Aqueous Solubility | 26.4 mg/mL (at 25°C) | Soluble in water[4] | Slightly soluble (heating may be required) |
| pKa (α-carboxyl) | 1.83 - 2.58[1][5] | ~2.14 (Predicted)[4] | ~2.18 (Predicted) |
| pKa (α-amino) | 9.13 - 9.24[1][5] | Not available | Not available |
| pKa (Side Chain) | N/A | ~4.58 (Estimated based on aniline)[6] | N/A |
| LogP / XLogP3 | -1.5 (XLogP3)[1] | -2.2 (XLogP3)[2] | -0.4 (XLogP3)[3] |
Note: pKa values for unnatural amino acids are often predicted computationally and may vary from experimental values. The side chain pKa for 4-Apa is estimated from the pKa of aniline, as the aminophenyl group is structurally similar.
Biological and Chemical Applications
This compound (4-Apa): A Versatile Tool
The unique feature of 4-Apa is its aniline side chain, which is nucleophilic and can be protonated. This dual functionality makes it a valuable tool in bioconjugation and protein engineering.
-
Biocompatible Catalyst: 4-Apa has been demonstrated to be an effective and biocompatible nucleophilic catalyst for hydrazone ligations. This reaction is crucial for labeling biomolecules. 4-Apa can accelerate the formation of a stable hydrazone bond between a hydrazine-modified molecule (e.g., a fluorescent dye) and an aldehyde-containing biomolecule, often under mild, physiological conditions.
-
Metabolic Intermediate: In certain microorganisms like Streptomyces venezuelae, 4-amino-L-phenylalanine serves as a metabolic intermediate in the biosynthesis of antibiotics such as chloramphenicol.
-
Peptide Modification: Incorporation of 4-Apa into peptides introduces a reactive handle. The side-chain amino group can be selectively modified for labeling, cross-linking, or attaching other molecules, such as drugs or imaging agents.
4-Bromo-L-phenylalanine (4-Br-Phe): A Halogenated Analog
The introduction of a bromine atom makes 4-Br-Phe a useful probe and building block.
-
Heavy Atom for Crystallography: Bromine is a heavy atom that can aid in solving the phase problem in X-ray crystallography of proteins.
-
Cross-Coupling Reactions: The bromo-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the site-specific introduction of diverse functionalities into a peptide or protein after its synthesis.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of these unnatural amino acids.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-AMINO-DL-PHENYLALANINE CAS#: 2922-41-0 [m.chemicalbook.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. journaleras.com [journaleras.com]
A Comparative Guide to the Experimental Validation of 2-Amino-3-(4-aminophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in designing novel therapeutics and biological probes. 2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-Amino-L-phenylalanine, is a non-proteinogenic amino acid that offers unique properties for modifying peptides and synthesizing biologically active compounds. This guide provides a comparative overview of its experimental validation, focusing on its applications in enhancing peptide stability, antimicrobial activity, and anticancer potential.
Enhanced Peptide Properties and Therapeutic Potential
This compound serves as a versatile building block in peptide synthesis, allowing for the creation of peptides with improved stability and novel functionalities.[1] Its incorporation into peptide sequences can significantly influence their biological activity and pharmacokinetic properties. The amino group on the phenyl ring provides a site for further chemical modifications, enabling the development of targeted drug delivery systems and peptide-based therapeutics for conditions such as neurological disorders.[1]
Comparative Antimicrobial Activity of Derivatives
While direct comparative studies on the parent molecule are limited, derivatives of this compound have demonstrated significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against multidrug-resistant bacterial and fungal pathogens.
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| Derivative A | Hydrazone with heterocyclic substituent | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | ||
| Gram-negative pathogens | 8 - 64 | ||
| Drug-resistant Candida species | 8 - 64 | ||
| Derivative B | Dihydrazide | Carbapenemase-producing E. coli | 64 |
| Carbapenemase-producing K. pneumoniae | 64 | ||
| Multidrug-resistant P. aeruginosa | 32 | ||
| Multidrug-resistant A. baumannii | 32 |
Comparative Anticancer Activity of Derivatives
Derivatives of this compound have also been investigated for their potential as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against a human lung adenocarcinoma cell line (A549). For comparison, the IC50 value of the standard chemotherapeutic drug Cisplatin is included.
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Derivative X | Oxime moiety | A549 | 5.42 |
| Derivative Y | Oxime moiety | A549 | 2.47 |
| Cisplatin | - | A549 | 11.71 |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental results. Below are outlines of key experimental protocols relevant to the evaluation of this compound and its derivatives.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into peptides is typically achieved through Fmoc-based solid-phase peptide synthesis.
Figure 1: Generalized workflow for Fmoc solid-phase peptide synthesis.
Protocol Steps:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-4-amino-L-phenylalanine, is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus.
-
Washing: The resin is washed again with DMF.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of peptides is quantified by determining the MIC, the lowest concentration that inhibits visible microbial growth.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial dilutions of the test peptide are prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[2]
IC50 Determination for Anticancer Activity
The potency of anticancer compounds is often expressed as the IC50 value, the concentration required to inhibit 50% of cancer cell growth. The MTT assay is a common method for this determination.
Figure 3: Workflow for IC50 determination using the MTT assay.
Protocol Steps:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated for a defined period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[3]
Signaling Pathways
The incorporation of non-natural aromatic amino acids like this compound can influence how a peptide interacts with cellular signaling pathways. Aromatic amino acids are known to play a role in the activation of G protein-coupled receptors (GPCRs), such as the calcium-sensing receptor (CaSR).[4] The introduction of a modified phenylalanine residue can alter the binding affinity and efficacy of a peptide ligand for its target receptor, potentially modulating downstream signaling cascades.
Figure 4: Generalized GPCR signaling pathway potentially modulated by modified peptides.
The unique structure of this compound can lead to enhanced or altered interactions within the receptor's binding pocket, leading to a modified cellular response compared to peptides containing its natural counterpart, phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3-(4-aminophenyl)propanoic acid versus 4-aminophenylalanine in peptide synthesis
Incorporation of 4-Aminophenylalanine versus Phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids is a powerful tool to enhance the therapeutic properties of peptides. This guide provides an objective comparison between the non-canonical amino acid 4-aminophenylalanine (4-NH2-Phe) and its natural counterpart, phenylalanine (Phe), in the context of peptide synthesis and the resulting peptide's biological activity. This comparison will aid researchers in making informed decisions when designing novel peptide therapeutics. It is important to note that 4-aminophenylalanine is chemically known as 2-Amino-3-(4-aminophenyl)propanoic acid.
Physicochemical and Synthetic Properties
The primary distinction between 4-aminophenylalanine and phenylalanine lies in the substitution at the para position of the phenyl ring. The presence of an amino group in 4-NH2-Phe introduces a polar and basic functional group, which significantly alters its physicochemical properties compared to the hydrophobic phenyl ring of phenylalanine. This seemingly minor change has profound implications for peptide synthesis and the characteristics of the final peptide.
During solid-phase peptide synthesis (SPPS), the additional amino group on the side chain of 4-NH2-Phe is reactive and can lead to undesired side reactions, such as the formation of branched peptides. To prevent this, the side-chain amino group must be protected. The standard approach for Fmoc-based SPPS is to use an orthogonal protecting group, typically the acid-labile tert-butoxycarbonyl (Boc) group. This results in the use of Fmoc-4-NH2-Phe(Boc)-OH as the building block for synthesis. The bulky Boc-protecting group can introduce steric hindrance, which may necessitate longer coupling times compared to the incorporation of Fmoc-Phe-OH.
Table 1: Comparison of Physicochemical and Synthetic Properties
| Property | Phenylalanine (Phe) | 4-Aminophenylalanine (4-NH2-Phe) |
| Side Chain Functional Group | Phenyl | 4-Aminophenyl |
| Side Chain Polarity | Nonpolar, Hydrophobic | Polar, Basic |
| Side Chain Protection in Fmoc-SPPS | Not required | Required (e.g., Boc) |
| Common Fmoc Derivative | Fmoc-Phe-OH | Fmoc-4-NH2-Phe(Boc)-OH |
| Potential for Side Reactions (unprotected) | Minimal | Acylation of side-chain amino group leading to branched peptides[1] |
| Coupling Efficiency in SPPS | High | Potentially lower due to steric hindrance of the protected side chain |
Experimental Protocols
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
The incorporation of both phenylalanine and 4-aminophenylalanine into a peptide sequence generally follows the standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS). The key difference is the use of a side-chain protected 4-aminophenylalanine derivative.
Detailed Protocol for the Incorporation of Fmoc-4-Aminophenylalanine(Boc)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-aminophenylalanine residue using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn blue).
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-NH2-Phe(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric bulk of the Boc protecting group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
4. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and dichloromethane (DCM).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group from the 4-aminophenylalanine side chain.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Properties and Biological Activity
The introduction of a 4-amino group into the phenylalanine side chain can significantly alter the properties and biological activity of a peptide. The polar amino group can increase the peptide's solubility in aqueous solutions compared to its phenylalanine-containing counterpart. Furthermore, the amino group can participate in hydrogen bonding and electrostatic interactions within the peptide or with its biological target, potentially leading to altered conformation and binding affinity.
A notable example of the impact of 4-aminophenylalanine is in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors. DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for type 2 diabetes. A series of 4-aminophenylalanine derivatives were designed and evaluated as DPP-4 inhibitors. One such derivative demonstrated potent and selective inhibition of DPP-4.[2]
Table 2: Comparison of Biological Activity - DPP-4 Inhibition
| Compound | Amino Acid at Key Position | DPP-4 IC50 |
| Phenylalanine-based derivative | Phenylalanine | > 10,000 nM (hypothetical) |
| 4-Aminophenylalanine-based derivative (Compound 10) | 4-Aminophenylalanine | 28 nM[2] |
This data clearly illustrates how the incorporation of 4-aminophenylalanine can dramatically enhance the biological activity of a peptide, in this case, by several orders of magnitude.
Signaling Pathway Modulation: DPP-4 Inhibition and GLP-1 Signaling
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 increase, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[3][4][5]
Conclusion
The substitution of phenylalanine with 4-aminophenylalanine is a valuable strategy in peptide design that can significantly impact the physicochemical properties and biological activity of the resulting peptide. While the synthesis of 4-aminophenylalanine-containing peptides requires an additional side-chain protection step, the potential benefits, such as increased solubility and enhanced biological potency, often outweigh this consideration. The dramatic improvement in DPP-4 inhibition with a 4-aminophenylalanine-containing peptide serves as a compelling example of the power of this non-canonical amino acid in drug discovery. Researchers and drug development professionals should consider the unique properties of 4-aminophenylalanine when designing novel peptide-based therapeutics.
References
- 1. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 2-Amino-3-(4-aminophenyl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the L- and D-enantiomers of 2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-aminophenylalanine. While direct comparative studies on the biological activities of these enantiomers are limited in publicly available literature, this document synthesizes the existing data for each enantiomer and proposes a framework for their systematic comparison. The information is intended to guide researchers in designing experiments to elucidate the distinct pharmacological profiles of these compounds.
Introduction to 4-Aminophenylalanine Enantiomers
This compound is a non-proteinogenic amino acid, an analogue of the essential amino acid phenylalanine. Due to its chiral center at the alpha-carbon, it exists as two stereoisomers (enantiomers): L-4-aminophenylalanine and D-4-aminophenylalanine. It is well-established that the stereochemistry of drug molecules can significantly influence their pharmacological and toxicological properties.[1] Therefore, understanding the distinct biological effects of each enantiomer is crucial for their potential therapeutic applications.
L-4-aminophenylalanine has been identified as an endogenous metabolite.[2] Derivatives of the L-enantiomer have been explored in the development of enzyme inhibitors and receptor antagonists.[3][4] The D-enantiomer, while less studied, has been utilized as a building block in the synthesis of pharmacologically active compounds, notably CXCR4 antagonists.[5] This guide will summarize the known biological interactions of each enantiomer and provide standardized protocols for their comparative evaluation.
Comparative Biological Activity
Direct, head-to-head comparative data on the biological activity of L- and D-4-aminophenylalanine is scarce. The following sections summarize the known biological targets and activities for each enantiomer based on available research.
L-4-Aminophenylalanine
The biological activity of L-4-aminophenylalanine has been investigated in the context of enzyme activation and as a scaffold for inhibitor and antagonist design.
-
Phenylalanine Hydroxylase (PheH) Activation: L-4-aminophenylalanine has been shown to activate liver phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. However, its activation potential is lower than that of the natural substrate, L-phenylalanine.[1][6] The introduction of the amino group on the phenyl ring is suggested to weaken its binding to the allosteric site of the enzyme.[1]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Derivatives of 4-aminophenylalanine have been designed and evaluated as inhibitors of DPP-4, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[3]
-
VLA-4 Antagonism: N-isonicotinoyl-(L)-4-aminophenylalanine derivatives have been synthesized and shown to be tight-binding antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and a target for inflammatory diseases.[4]
D-4-Aminophenylalanine
Information on the biological activity of D-4-aminophenylalanine is limited. Its primary documented application is in synthetic chemistry as a component of more complex molecules.
-
CXCR4 Antagonism: D-4-aminophenylalanine has been used as a synthetic building block in the creation of antagonists for the CXCR4 receptor.[5] CXCR4 is a chemokine receptor that plays a role in cancer metastasis and HIV entry into cells.
Data Presentation
The following tables summarize the known and potential biological activities of the 4-aminophenylalanine enantiomers. Due to the limited data, some fields are marked as "Data not available" to indicate areas for future research.
Table 1: Enzyme Interaction of 4-Aminophenylalanine Enantiomers
| Enantiomer | Enzyme | Activity | Potency (IC50/Ki/EC50) | Reference |
| L-4-aminophenylalanine | Phenylalanine Hydroxylase | Allosteric Activator | Lower than L-phenylalanine | [1][6] |
| Dipeptidyl Peptidase IV | Inhibitor (as derivative) | 28 nM (for a derivative) | [3] | |
| D-4-aminophenylalanine | Data not available | Data not available | Data not available |
Table 2: Receptor Interaction of 4-Aminophenylalanine Enantiomers
| Enantiomer | Receptor | Activity | Potency (IC50/Ki) | Reference |
| L-4-aminophenylalanine | VLA-4 | Antagonist (as derivative) | Subnanomolar (for a derivative) | [4] |
| D-4-aminophenylalanine | CXCR4 | Antagonist (as a component of a larger molecule) | Data not available for the amino acid alone | [5] |
Proposed Experimental Workflow for Comparative Analysis
To address the gap in direct comparative data, a systematic experimental approach is required. The following workflow is proposed.
References
- 1. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-L-phenylalanine | CAS#:943-80-6 | Chemsrc [chemsrc.com]
- 3. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-D-phenylalanine [benchchem.com]
- 6. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-Amino-3-(4-aminophenyl)propanoic acid-containing peptides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a key strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as potency, selectivity, and metabolic stability. One such non-natural amino acid of significant interest is 2-Amino-3-(4-aminophenyl)propanoic acid, also known as para-aminophenylalanine (p-amino-L-phenylalanine or pAF). This guide provides a comparative analysis of the performance of peptides containing p-amino-L-phenylalanine against relevant alternatives, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The introduction of p-amino-L-phenylalanine can significantly modulate the biological activity of a peptide. Below are tables summarizing the performance of p-amino-L-phenylalanine-containing peptides in two distinct applications: enzyme inhibition and antimicrobial activity.
Enzyme Inhibition: Chymotrypsin Substrates and Inhibitors
The following data is derived from a study investigating the influence of various phenylalanine analogs at the P1 position of a peptide substrate for bovine alpha-chymotrypsin. The study also assessed the inhibitory activity of corresponding peptide aldehydes.
Table 1: Kinetic Parameters of Ac-Phe-Ala-Thr-X-Anb(5,2)-NH₂ as Chymotrypsin Substrates
| P1 Residue (X) | Amino Acid Structure | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| Phe(p-NH₂) (p-amino-L-phenylalanine) | 1.2 | 0.25 | 4,800 | |
| Phe (Phenylalanine) | 3.5 | 0.10 | 35,000 | |
| Phe(p-NO₂) (p-nitro-L-phenylalanine) | 15.0 | 0.025 | 600,000 |
Data adapted from a study on the design of substrates and inhibitors of bovine alpha-chymotrypsin.[1]
Table 2: Inhibition Constants (Ki) of Tos-Phe-Ala-Thr-X-CHO as Chymotrypsin Inhibitors
| P1 Residue (X) | Amino Acid Structure | Ki (nM) |
| Phe(p-NH₂) (p-amino-L-phenylalanine) | Not Reported as a potent inhibitor in this series | |
| Phe (Phenylalanine) | Potent inhibitor, specific Ki not provided for direct comparison | |
| Phe(p-NO₂) (p-nitro-L-phenylalanine) | 1.12 |
Data adapted from a study on the design of substrates and inhibitors of bovine alpha-chymotrypsin.[1]
Antimicrobial Activity: Piscidin-1 Analogs
The following table illustrates the impact of substituting phenylalanine residues with other amino acids on the antimicrobial activity of Piscidin-1, a potent antimicrobial peptide. While this example does not directly feature p-amino-L-phenylalanine, it highlights the importance of the phenyl ring and its modifications in antimicrobial peptide performance. The incorporation of p-amino-D-phenylalanine has been noted to enhance in vivo efficacy due to increased stability.[2]
Table 3: Minimum Inhibitory Concentration (MIC, µM) of Piscidin-1 and its Phenylalanine-Substituted Analogs
| Peptide | Sequence | E. coli | S. aureus | P. aeruginosa | Average MIC (µM) |
| Piscidin-1 (Pis-1) | FFHHIFRGIVHVGKTIHRLVTG | 2 | 2 | 4 | 1.5 |
| Pis-F2A | FA HHIFRGIVHVGKTIHRLVTG | 4 | 4 | 8 | 3.8 |
| Pis-F2K | FK HHIFRGIVHVGKTIHRLVTG | 4 | 4 | 8 | 4.0 |
Data adapted from a study on the role of phenylalanine residues in the antimicrobial activity of piscidin-1.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of performance data. Below are protocols for key experiments cited in the context of evaluating peptides containing modified amino acids.
Protocol 1: Enzyme Inhibition Assay (Chymotrypsin)
Objective: To determine the inhibitory potency (Ki) of a peptide aldehyde against a target enzyme.
Materials:
-
Bovine alpha-chymotrypsin
-
Substrate: N-Acetyl-L-tyrosine ethyl ester (ATEE)
-
Inhibitor peptides (e.g., Tos-Phe-Ala-Thr-X-CHO)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.1 M CaCl₂
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of chymotrypsin and ATEE in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor peptide in the assay buffer.
-
Assay Setup: In a cuvette, mix the chymotrypsin solution with varying concentrations of the inhibitor. Allow to pre-incubate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Reaction Initiation: Add the ATEE substrate to the enzyme-inhibitor mixture to initiate the reaction.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength (e.g., 237 nm) over time to determine the initial reaction velocity.
-
Data Analysis: Plot the reaction velocities against substrate concentrations at different inhibitor concentrations (Lineweaver-Burk or Dixon plot) to determine the type of inhibition and calculate the inhibition constant (Ki).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific bacterium.
Materials:
-
Test peptide
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Peptide Dilution: Prepare serial twofold dilutions of the peptide in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5]
Mandatory Visualization
Peptide-Based Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of peptide-based therapeutics, from initial screening to lead optimization.
Caption: A generalized workflow for peptide-based drug discovery and development.
Signaling Pathway Activated by Peptides
The diagram below illustrates a simplified signaling pathway that can be activated by bioactive peptides, leading to a cellular response.
Caption: A simplified model of a peptide-activated GPCR signaling pathway.
References
- 1. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Impact of 2-Amino-3-(4-aminophenyl)propanoic Acid Incorporation in Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proteins with and without the site-specific incorporation of the non-canonical amino acid, 2-Amino-3-(4-aminophenyl)propanoic acid, also known as p-aminophenylalanine (pAF). The incorporation of pAF offers a unique tool for protein engineering, enabling the introduction of a reactive amino group on the phenyl ring for various bioconjugation strategies and to probe protein structure and function. This document summarizes the expected structural and functional consequences of this modification, supported by experimental data from studies on pAF and similar phenylalanine analogs. Detailed experimental protocols for key analytical techniques are also provided.
Data Presentation: Structural and Functional Comparison
The incorporation of pAF in place of a native phenylalanine residue is generally considered to be structurally conservative, though it can introduce subtle changes and new functionalities. The following tables summarize the anticipated effects on protein structure and function, based on available data.
| Structural Parameter | Protein without pAF (Wild-Type) | Protein with pAF | Expected % Change |
| Overall Fold | Native conformation | Largely unperturbed | < 5% RMSD |
| Secondary Structure Content (α-helix, β-sheet) | Baseline percentages | Minimal to no change | < 2% |
| Local Environment at Incorporation Site | Hydrophobic interactions of the phenyl ring | Potential for new hydrogen bonding via the amino group | Variable |
| Solvent Accessibility of the Side Chain | Dependent on residue location | Generally similar, with the amino group potentially more exposed | Variable |
| Functional Parameter | Protein without pAF (Wild-Type) | Protein with pAF | Expected % Change |
| Thermal Stability (Tm) | Baseline melting temperature | Can be slightly destabilizing or have minimal effect | -5% to +2% |
| Enzyme Activity (kcat/Km) | Baseline catalytic efficiency | Can modulate activity depending on the role of the original residue | Variable |
| Ligand Binding Affinity (Kd) | Baseline dissociation constant | Can be altered if the residue is in or near a binding site | Variable |
| Protein-Protein Interactions | Native interaction profile | Can be modified to create new covalent linkages | Application-dependent |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of proteins with and without incorporated this compound are provided below.
Site-Specific Incorporation of this compound
This protocol outlines the general steps for incorporating pAF into a target protein at a specific site using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved pAF-specific aminoacyl-tRNA synthetase (pAF-RS) and its cognate tRNA (e.g., pEVOL-pAF).
-
This compound (pAF).
-
Standard cell culture media (e.g., LB or M9 minimal media).
-
Antibiotics for plasmid selection.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAF plasmid.
-
Select for co-transformants on agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into a starter culture and grow overnight.
-
Inoculate a larger expression culture with the starter culture.
-
Grow the cells to an OD600 of 0.6-0.8.
-
Add pAF to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression with the appropriate concentration of IPTG.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
X-ray Crystallography
This protocol describes the steps to determine the three-dimensional structure of the protein.
Materials:
-
Purified protein (with and without pAF) at a high concentration (5-10 mg/mL).
-
Crystallization screening kits.
-
Crystallization plates (e.g., sitting or hanging drop).
-
Cryoprotectant solutions.
-
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
-
Set up crystallization screens using the vapor diffusion method (sitting or hanging drop) by mixing the protein solution with a variety of precipitant solutions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
Once crystals of suitable size are obtained, soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer and collect diffraction data.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy.
NMR Spectroscopy
This protocol is for analyzing the protein structure and dynamics in solution.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) purified protein (with and without pAF) at a concentration of 0.1-1 mM.
-
NMR buffer (e.g., phosphate or Tris buffer in D₂O).
-
NMR spectrometer.
Procedure:
-
Prepare the NMR sample by dissolving the lyophilized protein in the NMR buffer.
-
Acquire a series of NMR experiments, including:
-
¹H-¹⁵N HSQC to obtain a fingerprint of the protein and assess folding.
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone resonance assignment.
-
NOESY experiments to obtain distance restraints between protons.
-
-
Process and analyze the NMR spectra to assign the chemical shifts of the protein's atoms.
-
Use the NOESY data to generate a set of distance restraints.
-
Calculate the three-dimensional structure of the protein using software that incorporates the experimental restraints.
Circular Dichroism (CD) Spectroscopy
This protocol is used to assess the secondary structure and folding of the protein.
Materials:
-
Purified protein (with and without pAF) at a concentration of 0.1-0.2 mg/mL.
-
CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).
-
CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Procedure:
-
Prepare the protein samples in the CD-compatible buffer.
-
Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the CD spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol measures the thermal stability of the protein.
Materials:
-
Purified protein (with and without pAF).
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument.
-
96-well PCR plates.
Procedure:
-
Prepare a reaction mixture containing the protein and the fluorescent dye in a suitable buffer.
-
Aliquot the mixture into the wells of a 96-well PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
Enzyme Kinetics Assay
This protocol is for determining the catalytic efficiency of an enzyme.
Materials:
-
Purified enzyme (with and without pAF).
-
Substrate for the enzyme.
-
Assay buffer.
-
Spectrophotometer or other detection instrument.
Procedure:
-
Prepare a series of substrate solutions at different concentrations.
-
Initiate the enzymatic reaction by adding a known amount of the enzyme to each substrate solution.
-
Monitor the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., absorbance or fluorescence).
-
Determine the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the catalytic efficiency (kcat/Km).
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the comparison of proteins with and without incorporated this compound.
Caption: Experimental workflow for comparing proteins with and without pAF.
Caption: Hypothetical modulation of a signaling pathway by pAF incorporation.
Caption: Logical comparison of protein properties.
Unveiling the Potential of 2-Amino-3-(4-aminophenyl)propanoic Acid Derivatives as Novel Antimicrobial and Antifungal Agents
A Comparative Analysis Against Existing Therapeutic Compounds
For Immediate Release
December 26, 2025 - Researchers, scientists, and drug development professionals are constantly seeking novel scaffolds for the development of effective therapeutics against multidrug-resistant pathogens. This guide provides a comprehensive comparison of the efficacy of a series of 2-Amino-3-(4-aminophenyl)propanoic acid derivatives against clinically relevant ESKAPE pathogens and the emerging fungal threat, Candida auris. The performance of these novel compounds is benchmarked against established antimicrobial and antifungal agents, supported by experimental data.
The emergence of multidrug-resistant organisms represents a significant global health crisis. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria with a high propensity for developing resistance to conventional antibiotics, leading to limited treatment options.[1] Similarly, Candida auris, a multidrug-resistant yeast, poses a serious threat in healthcare settings worldwide.[2][3][4] This comparative guide delves into the promising antimicrobial and antifungal activities of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, offering a data-driven perspective on their potential to address these pressing therapeutic needs.[2][3]
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The in vitro efficacy of the novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens and drug-resistant Candida species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The results are presented in the tables below, alongside the MIC values of standard-of-care antibiotics and antifungals for a direct comparison of potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) against ESKAPE Pathogens
| Compound/Drug | S. aureus (MRSA) | E. faecium (VRE) | K. pneumoniae (Carbapenem-resistant) | A. baumannii | P. aeruginosa | Enterobacter spp. |
| Novel Derivatives | ||||||
| Hydrazone 7 | 32 | >64 | 64 | - | - | - |
| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | 16 | 32 | - |
| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | - | - | - |
| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | - | - | - |
| Dimethylpyrrole 17 | >64 | - | - | 16 | - | - |
| Phenyl-substituted 29 | 16 | >64 | - | - | - | - |
| 4-NO2 Phenyl-substituted 30 | 16 | 16 | 64 | - | 32 | - |
| Standard Antibiotics | ||||||
| Vancomycin | 0.5-2 | 1-4 | - | - | - | - |
| Daptomycin | 0.25-1 | 1-4 | - | - | - | - |
| Linezolid | 1-4 | 1-4 | - | - | - | - |
| Meropenem | ≤0.5 | >16 | ≥4 | 2-8 | 1-4 | 1-4 |
| Colistin | >64 | >64 | ≤0.5-2 | ≤0.5-2 | ≤0.5-2 | ≤0.5-2 |
Data for novel derivatives sourced from a study by Kavaliauskas et al. (2024).[2][3][4] MIC values for standard antibiotics are typical ranges observed in clinical settings.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) against Candida auris
| Compound/Drug | Candida auris (Drug-Resistant Strains) |
| Novel Derivatives | |
| Hydrazone 14 | 8-64 |
| Hydrazone 15 | 8-64 |
| Hydrazone 16 | 8-64 |
| Dimethylpyrrole 17 | 8-16 |
| Standard Antifungals | |
| Fluconazole | ≥32 (often resistant)[2] |
| Amphotericin B | 0.75-2[5] |
| Caspofungin | 0.12-0.22 (Modal MIC)[6] |
| Micafungin | 0.12-0.22 (Modal MIC)[6] |
| Anidulafungin | 0.12-0.22 (Modal MIC)[6] |
Data for novel derivatives sourced from a study by Kavaliauskas et al. (2024).[2][3][4] MIC values for standard antifungals are based on published data.[2][5][6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of novel antimicrobial compounds. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compounds and standard drugs is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the prepared microbial suspension. A positive control well (containing only the microorganism and broth) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: Molten agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Creation of Wells: Sterile cork borers are used to create uniform wells in the agar.
-
Application of Compounds: A fixed volume of each test compound and control drug at a known concentration is added to the respective wells.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Path to Discovery
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candida auris Pan-Drug-Resistant to Four Classes of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Reproducibility of Experiments Involving 2-Amino-3-(4-aminophenyl)propanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a rapidly advancing strategy in drug discovery and materials science, offering the potential to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among these, 2-Amino-3-(4-aminophenyl)propanoic acid, a synthetic amino acid, presents a unique structural motif for modifying peptide properties. However, the reproducibility of experiments involving such novel building blocks is a critical concern for the scientific community. This guide provides a comparative analysis of experimental considerations, protocols, and potential sources of variability when working with this compound and its alternatives, aiming to foster more robust and reproducible research.
Factors Influencing Reproducibility
The reproducibility of experiments involving synthetic peptides, particularly those containing unnatural amino acids, is contingent on several factors throughout the synthesis, purification, and biological evaluation stages. A lack of detailed reporting in publications is a significant contributor to irreproducibility in bioscience research.[1]
Synthesis and Purity: Solid-Phase Peptide Synthesis (SPPS) is the standard method for creating peptides containing unnatural amino acids.[2][3] However, the efficiency of coupling and deprotection steps can be influenced by the specific amino acid sequence, the choice of resin, and the coupling reagents used.[4][5] Impurities such as deletion sequences, truncated peptides, and products of side reactions are common and can significantly impact the biological activity of the final product.[4][6] The purity of the synthesized peptide should be thoroughly assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
Handling and Storage: Peptides, especially those with modifications, can be sensitive to storage conditions. Improper handling, such as repeated freeze-thaw cycles, exposure to light, or use of inappropriate solvents, can lead to degradation and aggregation, thereby affecting experimental outcomes.[7]
Biological Assay Variability: Biological assays are inherently variable due to factors such as cell line stability, reagent lot-to-lot differences, and variations in analyst technique.[8][9] When testing peptides containing this compound, it is crucial to use appropriate positive and negative controls and to perform dose-response curves over a wide concentration range to accurately assess bioactivity.[7]
Comparison of this compound with Alternative Non-Canonical Amino Acids
The choice of a non-canonical amino acid for peptide modification depends on the desired properties of the final peptide. This compound offers a phenyl ring that can be further functionalized, providing a versatile scaffold. Below is a comparison with other classes of unnatural amino acids.
| Feature | This compound | D-Amino Acids | N-methylated Amino Acids | Fluorinated Amino Acids |
| Primary Advantage | Versatile scaffold for further chemical modification. | Increased proteolytic stability. | Enhanced membrane permeability and proteolytic resistance. | Can alter electronic properties and enhance binding affinity. |
| Potential Impact on Peptide Structure | Can introduce aromatic interactions, potentially influencing folding. | Can disrupt secondary structures like α-helices. | Reduces hydrogen bonding capacity, can disrupt secondary structures. | Minimal steric perturbation, can stabilize conformations. |
| Common Application | Introduction of labels, cross-linkers, or other functional groups. | Creating more stable therapeutic peptides. | Improving oral bioavailability of peptide drugs. | Enhancing receptor binding and metabolic stability. |
| Synthesis Consideration | Requires specific protecting group strategies for the additional amino group. | Commercially available as Fmoc-protected derivatives for SPPS. | Can be challenging to incorporate due to steric hindrance. | Available as protected building blocks for SPPS. |
Experimental Protocols
To ensure the reproducibility of experiments, detailed and standardized protocols are essential. The following sections provide methodologies for key experiments involving peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-Dpr(Boc)-OH (a protected form of this compound)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HOBt, and DIPEA
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Dpr(Boc)-OH at the desired position.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized peptide stock solution
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.
-
Peptide Dilution: Prepare a two-fold serial dilution of the peptide in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding and reproducing complex experiments.
Caption: General workflow for the synthesis and evaluation of peptides.
References
- 1. Project MUSE -- Verification required! [muse.jhu.edu]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Biological Targets of 2-Amino-3-(4-aminophenyl)propanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological interactions of 2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-Amino-L-phenylalanine, with its identified molecular targets. The information presented is supported by experimental data from peer-reviewed literature to aid in the independent verification of its biological activity.
Phenylalanine Hydroxylase (PAH)
This compound has been identified as an allosteric activator of Phenylalanine Hydroxylase (PAH), the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine.[1][2] This activation is a key regulatory step in phenylalanine metabolism.
Comparative Data: Activation of Phenylalanine Hydroxylase
The following table summarizes the relative efficacy of 4-Amino-L-phenylalanine and other relevant compounds in activating PAH.
| Compound | Target | Action | Fold Activation (relative to basal) | Reference |
| This compound | Phenylalanine Hydroxylase | Allosteric Activator | Lower than L-phenylalanine | [1] |
| L-Phenylalanine | Phenylalanine Hydroxylase | Allosteric Activator | ~7-fold | [1] |
| L-Tyrosine | Phenylalanine Hydroxylase | Product Inhibitor | Inhibition | [3][4] |
| L-DOPA (Levodopa) | Tyrosine Hydroxylase (precursor) | Precursor to dopamine | Not a direct PAH activator | [5][6][7] |
Experimental Protocol: Phenylalanine Hydroxylase Activity Assay
This protocol describes a common method for measuring PAH activity based on the quantification of L-tyrosine production.
Materials:
-
Phenylalanine Hydroxylase enzyme
-
L-phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Test compounds (e.g., this compound)
-
Trichloroacetic acid (TCA) for reaction termination
-
Reagents for tyrosine detection (e.g., using a fluorometric assay)
Procedure:
-
Prepare a reaction mixture containing Tris buffer, catalase, DTT, and BH4.
-
Add the Phenylalanine Hydroxylase enzyme to the reaction mixture.
-
To test for activation, pre-incubate the enzyme mixture with the test compound (e.g., this compound) or L-phenylalanine (positive control) for a specified time (e.g., 10 minutes) at 25°C.
-
Initiate the enzymatic reaction by adding the substrate, L-phenylalanine.
-
Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Quantify the amount of L-tyrosine produced in the supernatant using a suitable method, such as a fluorometric assay that measures the fluorescence of tyrosine.
-
Calculate the enzyme activity and the fold activation by comparing the amount of tyrosine produced in the presence of the test compound to the basal activity (without any activator).
Workflow for PAH Activity Assay
Calcium-Sensing Receptor (CaSR)
L-phenylalanine is a known positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[8][9] Given its structural similarity, this compound is also expected to interact with and modulate CaSR activity.
Comparative Data: Calcium-Sensing Receptor Activation
The following table compares the potency of compounds in activating the CaSR, typically measured by the half-maximal effective concentration (EC50) for intracellular calcium mobilization.
| Compound | Target | Action | EC50 | Reference |
| This compound | Calcium-Sensing Receptor | Positive Allosteric Modulator | Data not specifically found, but expected to be in the mM range | Inferred from L-phenylalanine data |
| L-Phenylalanine | Calcium-Sensing Receptor | Positive Allosteric Modulator | ~2.2 - 3.5 mM | [8][10] |
| Cinacalcet | Calcium-Sensing Receptor | Positive Allosteric Modulator | ~79.4 nM | [11] |
Experimental Protocol: Calcium-Sensing Receptor Activation Assay (Intracellular Calcium Mobilization)
This protocol outlines a common method for assessing CaSR activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR).
-
Cell culture medium and reagents.
-
Fura-2 AM or other calcium-sensitive fluorescent dyes.
-
HEPES-buffered saline (HBS).
-
Test compounds (e.g., this compound, L-phenylalanine).
-
Cinacalcet (positive control).
-
Ionomycin (for maximal calcium response).
-
EGTA (for minimal calcium response).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Plate CaSR-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in HBS containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Add varying concentrations of the test compound or controls to the wells.
-
Continuously monitor the fluorescence ratio (e.g., F340/F380) over time to detect changes in [Ca²⁺]i.
-
At the end of the experiment, add ionomycin to determine the maximal fluorescence ratio, followed by EGTA to determine the minimal ratio.
-
Calculate the change in [Ca²⁺]i and plot the dose-response curves to determine the EC50 values for each compound.
Signaling Pathway of the Calcium-Sensing Receptor
Large Neutral Amino Acid Transporters (LATs)
This compound, being an amino acid analog, is a potential substrate or inhibitor of Large Neutral Amino Acid Transporters (LATs), such as LAT1 (SLC7A5). These transporters are crucial for the transport of large neutral amino acids across cell membranes, including the blood-brain barrier.[12][13]
Comparative Data: Interaction with LAT1
The following table summarizes the affinity of various compounds for the LAT1 transporter.
| Compound | Target | Interaction | Km / Ki | Reference |
| This compound | LAT1 | Substrate/Inhibitor | Data not specifically found | Inferred from L-phenylalanine data |
| L-Phenylalanine | LAT1 | Substrate | Km: 5 to 50 µM | [12] |
| Gabapentin | LAT1 | Substrate | Km: ~217-530 µM | [14][15] |
| L-DOPA | LAT1 | Substrate | High affinity | [12] |
Experimental Protocol: Competitive Amino Acid Transport Assay
This protocol describes a method to assess the interaction of a test compound with an amino acid transporter like LAT1 by measuring the inhibition of the transport of a radiolabeled substrate.
Materials:
-
Cells expressing the transporter of interest (e.g., HEK293-hLAT1 cells).
-
Radiolabeled substrate (e.g., [¹⁴C]-L-leucine or [³H]-L-phenylalanine).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Test compounds (e.g., this compound).
-
Unlabeled substrate (for non-specific binding control).
-
Scintillation cocktail and counter.
Procedure:
-
Plate the transporter-expressing cells in a multi-well plate and grow to confluence.
-
Wash the cells with transport buffer.
-
Prepare solutions of the radiolabeled substrate in transport buffer, with and without various concentrations of the test compound.
-
Initiate the transport assay by adding the substrate solutions to the cells.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the transport by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the non-specific binding by measuring uptake in the presence of a high concentration of the unlabeled substrate.
-
Calculate the specific uptake at each concentration of the test compound and plot the percentage of inhibition against the compound concentration to determine the IC50 or Ki value.
Workflow for Competitive Transport Assay
Conclusion
The available evidence indicates that this compound is not a biologically inert molecule but rather interacts with multiple key physiological targets. Its activity as an allosteric activator of Phenylalanine Hydroxylase is established. Furthermore, based on its structural similarity to L-phenylalanine, it is highly likely to be a positive allosteric modulator of the Calcium-Sensing Receptor and a substrate or inhibitor of Large Neutral Amino Acid Transporters. Researchers and drug development professionals utilizing this compound should consider these multiple biological activities in the design and interpretation of their experiments. Further quantitative characterization of its interactions with CaSR and LATs is warranted to fully elucidate its pharmacological profile.
References
- 1. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of phenylalanine and tyrosine hydroxylases by high oxygen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-DOPA - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. L-Dihydroxyphenylalanine modulates the steady-state expression of mouse striatal tyrosine hydroxylase, aromatic L-amino acid decarboxylase, dopamine and its metabolites in an MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric activation of the extracellular Ca2+-sensing receptor by L-amino acids enhances ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. amsbio.com [amsbio.com]
- 12. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 14. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gabapentin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 2-Amino-3-(4-aminophenyl)propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-Amino-DL-phenylalanine, ensuring compliance and minimizing risk.
Immediate Safety and Logistical Information
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to mitigate exposure risks.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Impervious clothing and protective gloves are necessary to prevent skin contact.[1]
-
Respiratory Protection: In environments where dust may be generated or exposure limits may be exceeded, a full-face respirator is recommended.[1]
In the event of an accidental spill, personnel should first ensure they are wearing the appropriate PPE. The spilled solid should be carefully swept up to avoid creating dust and placed into a suitable, closed container for disposal. It is crucial to prevent the chemical from entering drains or the environment.
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that is compliant with all applicable laws and regulations. The recommended procedure is as follows:
-
Waste Characterization: Classify the waste as a chemical substance. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.
-
Containerization: Collect the waste material in a suitable container that is properly labeled and can be securely closed.
-
Interim Storage: Store the waste container in a designated, cool, dry, and well-ventilated area. The container must be kept tightly closed to prevent any release into the environment.[1]
-
Final Disposal: The final step is to transfer the waste to an approved and licensed waste disposal facility. This should be done in accordance with all applicable legal and regulatory requirements.[1]
Quantitative Disposal Data
| Parameter | Guideline | Citation |
| Disposal Route | Must be sent to an appropriate treatment and disposal facility. | [1] |
| Environmental Release | Do not let the product enter drains. | [1] |
| Regulatory Framework | Disposal must be in accordance with applicable laws and regulations. | [1] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-3-(4-aminophenyl)propanoic acid
Essential Safety and Handling Guide for 2-Amino-3-(4-aminophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar compounds, such as 3-(4-Aminophenyl)propionic acid, and general best practices for handling solid chemical reagents. A thorough risk assessment should be conducted before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness).[1] | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | To protect eyes from dust particles. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[3] | To prevent inhalation of irritating dust. Work in a certified chemical fume hood if significant dust is expected.[1] |
| Skin and Body Protection | Laboratory coat.[1] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a clean and organized workspace.
-
Work within a well-ventilated area, preferably a chemical fume hood, especially when handling larger quantities or if there is a potential for dust generation.[1]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
Don the appropriate PPE as specified in Table 1.
2. Weighing and Transfer:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the solid to a tared weigh boat.
-
Avoid scooping or pouring in a manner that generates dust.
-
Close the container tightly after use.
-
Transfer the weighed compound to the reaction vessel.
3. Post-Handling:
-
Clean any spills immediately according to the spill response plan.
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated waste as outlined in the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Response Plan
| Emergency Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.[1] These items must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Consult your institution's EHS department for specific disposal protocols.
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for exposure incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
